tert-Butyl (cyanomethyl)(methyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPHDXTYKKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442993 | |
| Record name | tert-Butyl (cyanomethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180976-09-4 | |
| Record name | tert-Butyl (cyanomethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(cyanomethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of tert-Butyl (cyanomethyl)(methyl)carbamate?
A Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate
Abstract: This technical document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound (CAS No. 180976-09-4). It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. This guide details the compound's physicochemical characteristics, provides a representative experimental protocol for its preparation, and explores its utility as a synthetic intermediate. All quantitative data is presented in tabular format for clarity, and key chemical transformations are visualized using process-flow diagrams.
Compound Identification and Overview
This compound is a carbamate derivative widely utilized as a building block and intermediate in organic synthesis.[1] Its structure incorporates a nitrile functional group and a tert-butoxycarbonyl (Boc) protected secondary amine, making it a versatile reagent for the introduction of a methylaminoacetonitrile moiety in the synthesis of more complex molecules, including pharmaceuticals, pesticides, and dyes.[1] The Boc protecting group allows for selective deprotection under acidic conditions, while the nitrile group offers a handle for various chemical transformations, such as reduction to a primary amine.
| Identifier | Value |
| CAS Number | 180976-09-4[2] |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄N₂O₂[2] |
| Molecular Weight | 170.21 g/mol [2] |
| SMILES | CC(C)(C)OC(=O)N(C)CC#N[2] |
| InChI Key | AXNPHDXTYKKHSJ-UHFFFAOYSA-N |
| Synonyms | N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester, 2-[Boc(methyl)amino]acetonitrile[1][2] |
Physicochemical Properties
The compound is typically supplied as a liquid with a purity of 97% or greater.[2] Proper storage involves keeping it in a tightly sealed container in a dry, room-temperature environment.
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 59-60 °C @ 0.2 Torr | [1] |
| Purity | ≥97% | [2] |
| Storage | Sealed in dry, room temperature | |
| Topological Polar Surface Area (TPSA) | 53.33 Ų | [2] |
| LogP (Computed) | 1.37688 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
Synthesis and Experimental Protocols
Representative Protocol: Synthesis via Boc-Protection
Objective: To synthesize this compound from N-methylaminoacetonitrile and di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N-methylaminoacetonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
To a solution of N-methylaminoacetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add triethylamine (1.2 eq).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This dual functionality allows for its use in divergent synthetic pathways, making it a valuable intermediate for drug development professionals.
-
Boc Group Deprotection: The tert-butoxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM efficiently removes the Boc group to liberate the secondary amine, N-methylaminoacetonitrile hydrochloride or trifluoroacetate salt. This unmasked amine can then participate in subsequent reactions like amide bond formation or reductive amination.
-
Nitrile Group Reduction: The nitrile functionality can be chemically reduced to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, or catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel (Ra-Ni). This reaction converts the cyanomethyl moiety into an aminoethyl group, yielding tert-Butyl (2-aminoethyl)(methyl)carbamate, a protected diamine scaffold of significant interest in medicinal chemistry.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[1] All work should be conducted in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1] The compound should be stored away from sources of ignition and strong oxidizing agents.[1]
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing vapors/mist.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| General Handling | Avoid contact with skin, eyes, and respiratory tract. | [1] |
References
In-Depth Technical Guide: Structural Analysis and Elucidation of tert-Butyl (cyanomethyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of tert-butyl (cyanomethyl)(methyl)carbamate, a carbamate derivative of interest in organic synthesis and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages analogous data from the closely related tert-butyl (cyanomethyl)carbamate and established principles of spectroscopic analysis to predict its structural and physicochemical properties. This guide also outlines a plausible synthetic route and general characterization workflow to facilitate further research and application of this molecule.
Introduction
This compound (CAS No. 180976-09-4) is a small organic molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino backbone, and a cyanomethyl moiety.[1] The Boc group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The presence of the nitrile group and the carbamate linkage suggests potential applications as an intermediate in the synthesis of more complex molecules, including peptidomimetics and other pharmaceutically relevant scaffolds. This guide aims to provide a thorough structural elucidation based on theoretical analysis and comparative data.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 180976-09-4 | [1] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Boiling Point | 59-60°C / 0.2 Torr | [2] |
| Predicted logP | 1.3 | Estimated |
| Predicted pKa | Not Available | - |
| Appearance | Colorless to light yellow oil | Predicted |
Proposed Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methylaminoacetonitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-methylaminoacetonitrile hydrochloride (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂), add the base (e.g., Et₃N, 2.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Structural Elucidation: A Predictive Analysis
In the absence of direct spectroscopic data for this compound, the following sections provide a predictive analysis of its expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on its structure and comparison with the known data for tert-butyl (cyanomethyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
tert-Butyl group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.
-
N-Methyl group: A singlet at approximately 2.8-3.0 ppm, integrating to 3 protons.
-
Methylene group (-CH₂CN): A singlet at approximately 4.1-4.3 ppm, integrating to 2 protons.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework.
-
tert-Butyl carbons (C(CH₃)₃): A signal around 28 ppm.
-
tert-Butyl quaternary carbon (C(CH₃)₃): A signal around 80-81 ppm.
-
N-Methyl carbon (-NCH₃): A signal around 35-37 ppm.
-
Methylene carbon (-CH₂CN): A signal around 35-38 ppm.
-
Nitrile carbon (-CN): A signal in the range of 115-120 ppm.
-
Carbamate carbonyl carbon (-OC=O): A signal around 155 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C≡N stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.
-
C=O stretch (carbamate): A strong, sharp band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (alkane): Bands in the 2850-3000 cm⁻¹ region.
-
C-O stretch (carbamate): Bands in the 1160-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 170. Fragmentation patterns would be expected to include the loss of the tert-butyl group ([M-57]⁺) and other characteristic fragments. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis and structural confirmation of this compound.
Caption: General workflow for the synthesis and structural analysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. The N-Boc protected aminoacetonitrile scaffold is a versatile building block in medicinal chemistry, and derivatives could potentially be explored for a variety of biological targets after deprotection and further modification. Future research would be required to investigate any potential biological effects.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, structural analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected physicochemical and spectroscopic properties of this molecule. The proposed synthetic protocol and analytical workflow offer a clear path for researchers to synthesize and definitively characterize this compound. Further investigation is warranted to explore its potential applications in organic synthesis and drug discovery.
References
Physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Boc(methyl)amino]acetonitrile, also known as tert-butyl N-(cyanomethyl)-N-methylcarbamate, is a valuable synthetic intermediate in organic chemistry. Its structure incorporates a nitrile group and a Boc-protected secondary amine, making it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-[Boc(methyl)amino]acetonitrile, along with relevant experimental details.
Physical and Chemical Characteristics
A summary of the key physical and chemical properties of 2-[Boc(methyl)amino]acetonitrile is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 180976-09-4 | [1][2] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1] |
| Physical State | Not explicitly stated, likely an oil or low-melting solid | |
| Boiling Point | 59-60 °C at 0.2 Torr | |
| Density (Predicted) | 1.033 ± 0.06 g/cm³ | |
| Solubility | Soluble in common organic solvents such as DCM and Methanol. | [3] |
| Melting Point | Not available |
Synthesis and Reactivity
The synthesis of 2-[Boc(methyl)amino]acetonitrile typically involves the protection of the secondary amine of N-methylaminoacetonitrile with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in organic synthesis.
General Experimental Protocol for Boc Protection of an Amine
This protocol is a general procedure and may require optimization for the specific synthesis of 2-[Boc(methyl)amino]acetonitrile.
Materials:
-
Amine (e.g., N-methylaminoacetonitrile)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, sodium bicarbonate, or a strong base like sodium hydroxide)
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic system)
-
Water
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reactivity Profile
The reactivity of 2-[Boc(methyl)amino]acetonitrile is primarily governed by the two main functional groups: the Boc-protected amine and the nitrile group.
-
N-Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free secondary amine. This orthogonality makes it highly valuable in multi-step syntheses. The deprotection can be visualized as a key step in a synthetic workflow.
-
Nitrile Group: The nitrile group can undergo various chemical transformations. For instance, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reduction would yield a diamine structure, a common motif in biologically active compounds. The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Potential Applications and Research Directions
While specific biological activities for 2-[Boc(methyl)amino]acetonitrile have not been extensively reported, its structural motifs suggest its potential as a precursor for various bioactive molecules. Aminoacetonitrile derivatives, in general, have been investigated for their anthelmintic properties. The presence of the protected diamine scaffold makes it an attractive starting material for the synthesis of heterocyclic compounds and peptidomimetics, which are classes of molecules with broad therapeutic applications.
Visualizing Synthetic Pathways and Workflows
To illustrate the potential utility of 2-[Boc(methyl)amino]acetonitrile in a research and development context, the following diagrams, generated using the DOT language, depict a general experimental workflow for its synthesis and a logical relationship for its application in drug discovery.
Caption: A general experimental workflow for the synthesis of 2-[Boc(methyl)amino]acetonitrile.
Caption: A logical workflow illustrating the use of 2-[Boc(methyl)amino]acetonitrile as a scaffold in drug discovery.
Conclusion
2-[Boc(methyl)amino]acetonitrile is a valuable and versatile building block for organic synthesis. Its combination of a stable, yet readily cleavable, protected amine and a reactive nitrile group allows for a wide range of chemical transformations. While specific biological data on this compound is currently limited, its structural features make it a promising starting material for the development of novel therapeutic agents. The experimental protocols and logical workflows provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development and medicinal chemistry. Further investigation into the reactivity and biological applications of this compound is warranted and could lead to the discovery of new and important molecules.
References
Technical Guide: Spectroscopic Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate (CAS 180976-09-4)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) for tert-Butyl (cyanomethyl)(methyl)carbamate (CAS 180976-09-4) is limited. This guide will utilize spectroscopic data for a closely related structural isomer, tert-Butyl (cyanomethyl)carbamate (CAS 85363-04-8) , to illustrate the principles and data presentation formats. This compound is highly analogous and serves as an excellent proxy for understanding the expected spectroscopic characteristics.
Introduction to this compound
-
Chemical Name: this compound
-
CAS Number: 180976-09-4
-
Chemical Structure:
This compound is a carbamate derivative containing a nitrile functional group, making it a potentially useful building block in organic synthesis and drug discovery. Spectroscopic analysis is critical for its identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary (for isomer CAS 85363-04-8)
The following tables summarize the key spectroscopic data obtained for the structural isomer, tert-Butyl (cyanomethyl)carbamate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.48 | Singlet | 9H | -C(CH₃)₃ |
| 4.25 | Doublet | 2H | -NH-CH₂-CN |
| 5.5 (broad) | Singlet | 1H | -NH- |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 28.2 | -C(CH₃)₃ |
| 35.0 | -CH₂-CN |
| 81.0 | -C(CH₃)₃ |
| 116.0 | -CN |
| 155.0 | C=O (carbamate) |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2980 | Strong | C-H Stretch (sp³) |
| ~2250 | Medium | C≡N Stretch (Nitrile) |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1250, 1160 | Strong | C-O Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| m/z | Ion |
| 170 | [M]⁺ (Molecular Ion) |
| 114 | [M - C₄H₈]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[3][4]
-
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
3.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6]
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly on the surface of an ATR crystal (e.g., diamond or zinc selenide).[7]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.[8][9]
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include:
-
Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[9]
-
Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets that evaporate to yield ions. This is a softer ionization technique that often keeps the molecular ion intact.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Visualizations
Diagram 1: NMR Spectroscopy Experimental Workflow
Caption: Workflow for NMR Data Acquisition and Analysis.
Diagram 2: FTIR Spectroscopy Experimental Workflow
Caption: Workflow for FTIR Data Acquisition and Analysis.
Diagram 3: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry Analysis.
Diagram 4: Structural Elucidation Logic
Caption: Logic for Structural Elucidation via Spectroscopy.
References
- 1. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. microbenotes.com [microbenotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
The Cyanomethyl Group in Carbamate Scaffolds: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry and drug design, prized for its chemical stability and its capacity to act as a peptide bond surrogate, enhancing cell membrane permeability.[1][2] When a cyanomethyl group is incorporated into a carbamate moiety, it introduces a unique set of reactive properties that can be harnessed for diverse applications, from the synthesis of complex heterocyclic systems to the development of targeted enzyme inhibitors. This technical guide provides an in-depth exploration of the reactivity of the cyanomethyl group within a carbamate framework, offering insights for its strategic application in research and drug development.
Core Reactivity of the Cyanomethyl Carbamate Moiety
The reactivity of a cyanomethyl carbamate is primarily dictated by the interplay between the electron-withdrawing nature of both the carbamate and the cyano group. This electronic environment governs the acidity of the methylene protons and the susceptibility of the nitrile group to nucleophilic attack.
Acidity of the Methylene Protons
Stability of the Carbamate Group
Carbamates are generally stable functional groups, which is why they are frequently employed as protecting groups for amines in organic synthesis. Their stability towards hydrolysis is influenced by the substitution pattern. N,N-disubstituted carbamates are typically more stable towards hydrolysis than their N-monosubstituted counterparts.[1][3] The hydrolysis of carbamates can be catalyzed by acid or base, and enzymatic hydrolysis is a key mechanism of action for many carbamate-based drugs and prodrugs.[2][4]
Key Chemical Transformations
The unique electronic properties of the cyanomethyl group within a carbamate scaffold enable a variety of chemical reactions, making it a versatile building block in organic synthesis.
Deprotonation and Nucleophilic Reactivity
The acidic nature of the methylene protons allows for facile deprotonation with a suitable base to form a resonance-stabilized carbanion. This nucleophilic intermediate can participate in a variety of carbon-carbon bond-forming reactions.
Logical Relationship: Deprotonation and Nucleophilic Attack
References
Theoretical and Computational Insights into tert-Butyl (cyanomethyl)(methyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of tert-butyl (cyanomethyl)(methyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document details the molecule's structural and electronic properties, supported by computational modeling. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its application in medicinal chemistry. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.
Introduction
This compound, a member of the carbamate family, serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, possessing both a protected amine and a reactive nitrile group, makes it a valuable synthon for the introduction of a methylaminomethyl cyanide moiety in complex molecular architectures. Understanding the theoretical underpinnings of its structure and reactivity is paramount for its efficient utilization in synthetic chemistry. This guide delves into the computational modeling of this compound, providing insights into its geometric and electronic characteristics.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound and its immediate precursor, tert-butyl (cyanomethyl)carbamate, are presented in Table 1. This data, sourced from established chemical databases, provides a foundational understanding of the molecule's characteristics.
| Property | This compound | tert-Butyl (cyanomethyl)carbamate |
| Molecular Formula | C₈H₁₄N₂O₂ | C₇H₁₂N₂O₂ |
| Molecular Weight | 170.21 g/mol | 156.18 g/mol [2] |
| Boiling Point | 59-60 °C at 0.2 Torr | Not Available |
| CAS Number | 180976-09-4 | 85363-04-8[2] |
| XLogP3 | Not Available | 0.7[2] |
| Hydrogen Bond Donors | 0 | 1[3] |
| Hydrogen Bond Acceptors | 3 | 3[3] |
| Rotatable Bonds | 2 | 2 |
Table 1: Physicochemical and Computed Properties
Computational Modeling Methodology
To elucidate the structural and electronic properties of this compound, a robust computational methodology based on Density Functional Theory (DFT) is proposed. This approach has been successfully applied to the study of various carbamates and related organic molecules.
Geometry Optimization and Vibrational Frequencies
The molecular geometry of this compound will be optimized using a hybrid DFT functional, such as B3LYP or M06-2X, combined with a Pople-style basis set, 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Electronic Structure Analysis
Following geometry optimization, a single-point energy calculation will be performed to obtain detailed information about the electronic structure. Key properties to be analyzed include:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap will be calculated. These values provide insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for predicting how the molecule will interact with other reagents.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to understand the delocalization of electron density and the nature of the chemical bonds within the molecule.
The overall computational workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of tert-Butyl (cyanomethyl)carbamate
This step involves the protection of aminoacetonitrile with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Aminoacetonitrile hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of aminoacetonitrile hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq) in portions at 0 °C.
-
Stir the mixture vigorously until all the solid has dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tert-butyl (cyanomethyl)carbamate.
Step 2: N-Methylation to Yield this compound
This step involves the methylation of the secondary amine of the carbamate.
Materials:
-
tert-Butyl (cyanomethyl)carbamate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of tert-butyl (cyanomethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The synthesized product should be characterized using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, such as the C≡N stretch of the nitrile and the C=O stretch of the carbamate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.
Logical Workflow in Drug Discovery
This compound is a valuable building block in drug discovery due to the synthetic handles it provides. The Boc-protected amine allows for its incorporation into a larger molecule, after which the protecting group can be removed under acidic conditions to reveal a secondary amine. This amine can then be further functionalized. The nitrile group can also be transformed into various other functional groups, such as an amine (via reduction) or a carboxylic acid (via hydrolysis).
The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.
Conclusion
This technical guide has provided a detailed theoretical and practical overview of this compound. The proposed computational methodology offers a robust framework for investigating its molecular properties, while the outlined experimental protocols provide a clear path for its synthesis and characterization. The versatility of this compound as a building block in organic synthesis, particularly in the context of drug discovery, underscores the importance of a thorough understanding of its chemical behavior. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.
References
An In-Depth Technical Guide to tert-Butyl (cyanomethyl)(methyl)carbamate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (cyanomethyl)(methyl)carbamate, a versatile intermediate in organic synthesis. While the specific historical details of its initial discovery remain nuanced, its significance lies in the broader context of the development and application of tert-butyl carbamates as protecting groups in peptide synthesis and medicinal chemistry. This document details its chemical properties, plausible synthetic methodologies derived from established chemical principles, and its role as a valuable building block in the creation of more complex molecules.
Introduction
This compound, with the CAS number 180976-09-4, is a carbamate derivative that serves as a key intermediate in various organic syntheses.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methylamino acetonitrile moiety. The Boc group is a cornerstone of modern organic chemistry, particularly in peptide synthesis, for the temporary protection of amine functionalities.[2] The presence of the cyanomethyl group provides a reactive handle for further chemical transformations. This guide will explore the historical context of its parent compounds, detail its chemical and physical properties, and present potential synthetic routes and applications relevant to researchers in the pharmaceutical and chemical industries.
Historical Context: The Rise of the Boc Protecting Group
The development of this compound is intrinsically linked to the advent of the tert-butoxycarbonyl (Boc) protecting group. The Boc group was first introduced in 1957 by Carpino. Its utility in peptide synthesis was quickly recognized and extensively developed by R. Bruce Merrifield in his pioneering work on solid-phase peptide synthesis.[3] The Boc group's key advantage lies in its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which allows for the selective deprotection of amines without affecting other sensitive functional groups.[3] This strategic protection and deprotection are fundamental to the stepwise construction of complex peptides and other organic molecules.
While the exact date and researchers who first synthesized this compound are not prominently documented in readily available literature, its existence and utility are a direct consequence of the foundational work on Boc-protection strategies. It is one of many specialized building blocks designed to introduce a protected aminoacetonitrile fragment into a larger molecule.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 180976-09-4 | [1] |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Boiling Point | 59-60 °C at 0.2 Torr | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single peer-reviewed publication, its synthesis can be logically deduced from established organic chemistry principles. Two primary retrosynthetic pathways are plausible:
Pathway A: N-Alkylation of a Boc-protected Aminoacetonitrile
This pathway involves the initial protection of aminoacetonitrile followed by methylation.
Pathway B: Boc-protection of N-Methylaminoacetonitrile
This alternative pathway involves the synthesis or acquisition of N-methylaminoacetonitrile, followed by its protection with di-tert-butyl dicarbonate.
Experimental Protocols (Hypothetical)
Based on general procedures for Boc-protection of amines, a plausible experimental protocol for Pathway B is provided below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Synthesis of this compound via Pathway B
Materials:
-
N-Methylaminoacetonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve N-methylaminoacetonitrile (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (1.1 - 1.5 eq) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, data for the closely related tert-Butyl (cyanomethyl)carbamate (CAS 85363-04-8) can provide a useful reference for structural confirmation.[4] The key expected signals are summarized in Table 2.
| Data Type | Expected Signals for this compound |
| ¹H NMR | Singlet around 1.5 ppm (9H, -C(CH₃)₃), Singlet around 2.9-3.1 ppm (3H, -N-CH₃), Singlet around 4.2-4.4 ppm (2H, -CH₂-CN) |
| ¹³C NMR | Signal around 28 ppm (-C(CH₃)₃), Signal around 35-37 ppm (-N-CH₃), Signal around 38-40 ppm (-CH₂-CN), Signal around 81 ppm (-C(CH₃)₃), Signal around 116 ppm (-CN), Signal around 155 ppm (C=O) |
| IR (Infrared) | Absorption band around 2250 cm⁻¹ (C≡N stretch), Absorption band around 1690-1710 cm⁻¹ (C=O stretch of carbamate) |
| MS (Mass Spec) | [M+H]⁺ at m/z 171.11 |
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, with a protected amine and a reactive nitrile, makes it a valuable building block for the synthesis of:
-
Pharmaceutical Intermediates: The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients.
-
Unnatural Amino Acids: The nitrile functionality can be a precursor to a carboxylic acid or an amino group, enabling the synthesis of non-proteinogenic amino acids for incorporation into peptides with modified properties.
-
Heterocyclic Compounds: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocyclic rings, which are prevalent in drug molecules.
The general workflow for utilizing such a building block in a multi-step synthesis is outlined below.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate whose utility is derived from the well-established principles of Boc-protection chemistry. While its specific discovery is not a landmark event in itself, its existence as a readily available building block facilitates the efficient synthesis of complex molecules for research, particularly in the development of novel therapeutics. The synthetic pathways and applications outlined in this guide provide a framework for researchers to effectively incorporate this versatile compound into their synthetic strategies. Further research into novel applications and the development of more efficient, green synthetic methodologies will continue to enhance its value to the scientific community.
References
A Technical Guide to Determining the Solubility Profile of tert-Butyl (cyanomethyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the necessary experimental protocols for determining the solubility of the organic compound tert-Butyl (cyanomethyl)(methyl)carbamate in common laboratory solvents. Due to the limited availability of public solubility data for this specific compound, this document focuses on the methodologies required to generate a thorough solubility profile.
Compound Information
-
IUPAC Name: this compound
-
CAS Number: 180976-09-4[1]
-
Molecular Formula: C₈H₁₄N₂O₂[1]
-
Molecular Weight: 170.21 g/mol [1]
-
Boiling Point: 59-60°C /0.2 Torr[2]
Predicted Solubility Characteristics
Experimental Protocol for Solubility Determination
The following protocols are adapted from established methods for determining the solubility of organic compounds.[4][5][6] These can be employed to systematically assess the solubility of this compound.
I. Qualitative Solubility Assessment
This initial screening provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of common lab solvents (see Table 1 for suggestions)
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Add approximately 25 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[5]
-
-
If the compound appears soluble, continue adding the solute in small increments until no more dissolves to confirm saturation.
-
Record the observations in a data table.
II. Quantitative Solubility Determination (Shake-Flask Method)
For a more precise measurement, the shake-flask method is recommended, particularly for solvents in which the compound shows at least partial solubility.[7][8]
Materials:
-
This compound
-
Chosen solvents
-
Screw-cap vials or flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in each vial. The presence of undissolved solid is necessary to ensure a saturated solution.[8]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[8]
-
After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved this compound using a pre-calibrated analytical method.
-
Calculate the solubility in units such as mg/mL or g/100mL.
Data Presentation
The results of the solubility assessments should be compiled into a clear and organized table.
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Qualitative Solubility (e.g., Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Isopropanol | Polar Protic | ||
| Acetonitrile | Polar Aprotic | ||
| Dimethylformamide (DMF) | Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Dichloromethane (DCM) | Halogenated | ||
| Chloroform | Halogenated | ||
| Tetrahydrofuran (THF) | Ether | ||
| Diethyl Ether | Ether | ||
| Toluene | Aromatic | ||
| Hexane | Nonpolar | ||
| Ethyl Acetate | Ester |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: Workflow for determining compound solubility.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and each solvent before use to be aware of all potential hazards.[2]
References
Methodological & Application
Application Notes and Protocols: Utilizing tert-Butyl (cyanomethyl)(methyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of tert-Butyl (cyanomethyl)(methyl)carbamate as a precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH), a non-canonical amino acid, and its subsequent incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for the hydrolysis of the nitrile precursor and the coupling of the resulting N-methylated amino acid are presented, along with quantitative data and workflow diagrams to facilitate reproducible experimental design.
Introduction
This compound, also known as 2-[Boc(methyl)amino]acetonitrile, is a versatile chemical intermediate. While not directly employed as a standard reagent in peptide chain elongation, its cyanomethyl moiety offers a convenient handle for transformation into a carboxylic acid. This process yields N-Boc-N-methylglycine (Boc-Sar-OH), a derivative of sarcosine. The incorporation of N-methylated amino acids like sarcosine into peptides is a key strategy for introducing conformational constraints, improving metabolic stability, and modulating biological activity.
This document outlines the two-stage process for utilizing this compound in peptide synthesis:
-
Synthesis of the Peptide Building Block: Hydrolysis of this compound to N-Boc-N-methylglycine.
-
Incorporation into a Peptide: Coupling of N-Boc-N-methylglycine in a standard Boc-SPPS workflow.
Synthesis of N-Boc-N-methylglycine from this compound
The conversion of the cyanomethyl group to a carboxylic acid is a critical step in preparing the peptide building block. This is typically achieved through acid-catalyzed hydrolysis.
Experimental Protocol: Acid Hydrolysis
This protocol is based on established methods for nitrile hydrolysis to carboxylic acids, a fundamental transformation in organic synthesis.[1][2][3]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and concentrated hydrochloric acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude N-Boc-N-methylglycine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of N-Boc-N-methylglycine.
| Parameter | Value | Reference |
| Yield | 85-95% | General expectation for nitrile hydrolysis. |
| Purity (post-purification) | >98% (by HPLC) | |
| Reaction Time | 4-6 hours | Standard for related nitrile hydrolyses. |
| Melting Point | 88-90 °C | [4] |
Incorporation of N-Boc-N-methylglycine into Peptides via Boc-SPPS
N-Boc-N-methylglycine can be incorporated into peptide sequences using standard Boc-SPPS protocols.[5][6] The coupling of N-methylated amino acids can sometimes be less efficient than their non-methylated counterparts, and may require optimized coupling reagents and longer reaction times.
Logical Workflow for Boc-SPPS Cycle
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid, including the special considerations for N-methylated residues.
Caption: General workflow for a Boc-SPPS cycle.
Experimental Protocol: Coupling of N-Boc-N-methylglycine
This protocol outlines a standard procedure for coupling N-Boc-N-methylglycine to a growing peptide chain on a solid support.[5][6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Boc-N-methylglycine (Boc-Sar-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Perform Boc deprotection by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.[5]
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF.
-
In a separate vial, pre-activate the N-Boc-N-methylglycine (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes. Add DIPEA (6 equivalents) to this solution.
-
Add the activated amino acid solution to the resin in the synthesis vessel.
-
Shake the reaction vessel at room temperature for 2-4 hours. Monitor the coupling reaction for completion using the Kaiser test (note: the Kaiser test will be negative for the secondary amine after successful coupling).
-
After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Proceed to the next deprotection and coupling cycle.
Quantitative Data for Coupling
The following table provides expected quantitative data for the coupling of N-Boc-N-methylglycine in Boc-SPPS.
| Parameter | Value | Reference |
| Coupling Efficiency | >95% | [7] |
| Typical Coupling Time | 2-4 hours | General practice for hindered amino acids. |
| Purity of Crude Peptide | Sequence-dependent | General knowledge in peptide synthesis. |
Overall Workflow Diagram
The following diagram illustrates the complete workflow from the starting material to the incorporation of the N-methylated amino acid into a peptide.
Caption: From intermediate to peptide incorporation.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of N-Boc-N-methylglycine, a key building block for introducing N-methylation into peptides. The protocols detailed in these application notes provide a reliable framework for both the synthesis of this non-canonical amino acid and its successful incorporation into peptide sequences using Boc-SPPS. The ability to modify peptide backbones with N-methylation is a powerful tool for medicinal chemists and peptide scientists in the development of novel therapeutics with enhanced properties.
References
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Non-Natural Amino Acids Utilizing Tert-Butyl (cyanomethyl)(methyl)carbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of non-natural α-amino acids using tert-Butyl (cyanomethyl)(methyl)carbamate as a versatile starting material. This method offers a straightforward and adaptable three-step sequence involving alkylation, nitrile hydrolysis, and deprotection to yield a wide variety of N-methylated amino acids, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
Non-natural amino acids are crucial components in the design of novel therapeutic agents, offering improved metabolic stability, conformational constraints, and unique side-chain functionalities. The N-methylated backbone is a common motif in bioactive peptides and small molecules, often leading to enhanced cell permeability and resistance to enzymatic degradation. This protocol details a robust method for the synthesis of such compounds starting from the commercially available this compound. The synthetic strategy is based on the nucleophilic character of the α-carbon to the nitrile group, allowing for the introduction of diverse side chains via alkylation. Subsequent hydrolysis of the nitrile to a carboxylic acid and removal of the tert-butoxycarbonyl (Boc) protecting group furnishes the desired non-natural N-methyl amino acid.
Overall Synthetic Scheme
The synthesis proceeds through the following three key steps:
Figure 1: General workflow for the synthesis of non-natural N-methyl-α-amino acids.
Experimental Protocols
Step 1: α-Alkylation of this compound
This step introduces the desired side chain (R-group) onto the α-carbon of the starting material. The reaction is carried out by deprotonating the α-carbon with a strong, non-nucleophilic base, followed by quenching the resulting carbanion with an electrophile (e.g., an alkyl halide).
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)
-
Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (or DMF) to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Alternatively, potassium tert-butoxide (1.1 eq) can be used.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired N-Boc-N-methyl-α-amino nitrile.
Table 1: Representative Reaction Conditions and Yields for α-Alkylation
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | NaH | THF | 0 to RT | 12 | 85-95 |
| Methyl iodide | NaH | THF | 0 to RT | 12 | 90-98[1] |
| Allyl bromide | KOtBu | DMF | 0 to RT | 10 | 80-90 |
| Propargyl bromide | KOtBu | DMF | 0 to RT | 10 | 75-85 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group of the alkylated intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Materials:
-
N-Boc-N-methyl-α-amino nitrile
-
Concentrated Hydrochloric acid (HCl)
-
Dioxane
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Boc-N-methyl-α-amino nitrile (1.0 eq) in a mixture of dioxane and concentrated HCl (1:1 v/v).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-Boc-N-methyl-α-amino acid.
-
Purification can be achieved by recrystallization or silica gel column chromatography.
Materials:
-
N-Boc-N-methyl-α-amino nitrile
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-Boc-N-methyl-α-amino nitrile (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (3-5 eq, 6 M).
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Reagents | Temperature (°C) | Time (h) | Advantages | Disadvantages |
| Acidic | Conc. HCl, Dioxane | 100 | 4-6 | Generally faster | Harsh conditions may lead to side reactions |
| Basic | NaOH/KOH, MeOH/H₂O | Reflux | 6-12 | Milder conditions | Longer reaction times, potential for racemization |
Step 3: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group to yield the free amino acid. This is typically achieved under acidic conditions.
Materials:
-
N-Boc-N-methyl-α-amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-N-methyl-α-amino acid (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at 0 °C. A common ratio is 1:1 TFA:DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the amino acid salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The resulting amino acid can be used as the TFA salt or converted to the free amino acid by ion-exchange chromatography or by neutralization with a suitable base.
Table 3: Common Reagents for Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Comments |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-2 | Most common, volatile byproducts. |
| HCl in Dioxane (4 M) | Dioxane | RT | 1-2 | Yields the hydrochloride salt directly. |
| HCl in Ethyl Acetate | Ethyl Acetate | RT | 1-3 | Milder alternative to HCl/dioxane. |
Logical Relationship of the Synthetic Pathway
The synthesis follows a logical progression of bond-forming and functional group manipulation steps.
Figure 2: Logical flow of the synthetic protocol.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Strong acids and bases are corrosive. Handle with appropriate care.
-
Alkyl halides can be toxic and should be handled with caution.
Conclusion
The protocol described provides a versatile and efficient method for the synthesis of a diverse range of non-natural N-methyl-α-amino acids from this compound. The three-step sequence is robust and can be adapted for the synthesis of various target molecules by simply changing the alkylating agent in the first step. This methodology is highly valuable for researchers in academia and industry involved in peptide and medicinal chemistry.
References
tert-Butyl (cyanomethyl)(methyl)carbamate as a key intermediate in pharmaceutical manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl (cyanomethyl)(methyl)carbamate, also known as N-Boc-N-methylaminoacetonitrile, is a versatile intermediate in organic synthesis, playing a crucial role in the manufacturing of complex pharmaceutical compounds. Its unique structure, featuring a protected amine and a reactive nitrile group, makes it a valuable building block for the introduction of a methylaminoacetonitrile moiety in drug candidates. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this key intermediate, with a particular focus on its role in the synthesis of antiviral protease inhibitors.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This compound combines the advantages of the Boc protecting group with a reactive nitrile functionality. This makes it an important precursor for the synthesis of various nitrogen-containing heterocycles and acyclic structures that are core components of many active pharmaceutical ingredients (APIs). Notably, the structural motif derived from this intermediate is found in several antiviral drugs, where it plays a critical role in the binding of the drug to its biological target.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 180976-09-4 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Boiling Point | 59-60 °C at 0.2 Torr |
| Purity (typical) | ≥97% |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from N-Boc-sarcosine. The first step involves the formation of the corresponding amide, followed by dehydration to yield the target nitrile.
Logical Workflow for Synthesis
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of N-Boc-sarcosine amide
-
Reaction Setup: To a solution of N-Boc-sarcosine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Add a solution of aqueous ammonia (excess) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-sarcosine amide.
Note: Typical yields for this amidation reaction range from 80-90%.
Experimental Protocol: Dehydration of N-Boc-sarcosine amide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-sarcosine amide (1 equivalent) in a dry solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add a dehydrating agent. A common and effective system is triphenylphosphine (1.5 equivalents) and carbon tetrachloride (1.5 equivalents), or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Note: Yields for the dehydration step are typically in the range of 70-85%.
Application in Pharmaceutical Manufacturing: Synthesis of Antiviral Agents
This compound is a key intermediate in the synthesis of protease inhibitors, a class of antiviral drugs effective against viruses such as Hepatitis C (HCV) and SARS-CoV-2. The tert-butylcarbamoyl group often serves as a crucial P4 capping group in these inhibitors, contributing to their binding affinity and pharmacokinetic properties.[1]
Signaling Pathway of Protease Inhibitors
Caption: Mechanism of action of viral protease inhibitors.
Application in the Synthesis of a Boceprevir Analog Intermediate
The synthesis of Boceprevir, an HCV protease inhibitor, involves the coupling of several key fragments. This compound can be utilized as a precursor to the P4-P3 fragment of Boceprevir analogs. The nitrile group can be reduced to an amine, which is then coupled to the P3 amino acid.
Experimental Workflow for API Synthesis
Caption: Workflow for the synthesis of a Boceprevir analog.
Experimental Protocol: Reduction of the Nitrile and Coupling
-
Reduction of Nitrile:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude N-Boc-N-methyl-1,2-diaminoethane.
-
-
Peptide Coupling:
-
Reaction Setup: Dissolve the P3 amino acid derivative (e.g., N-protected tert-Leucine) (1 equivalent) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Activation: Stir the mixture for 15-30 minutes at room temperature.
-
Coupling: Add a solution of the crude N-Boc-N-methyl-1,2-diaminoethane (from the previous step) (1 equivalent) in DMF to the activated P3 amino acid.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with an organic solvent. Wash the organic phase with aqueous acid, saturated sodium bicarbonate, and brine. Dry and concentrate the organic layer. Purify the resulting P4-P3 dipeptide fragment by column chromatography.
-
Data Presentation
The following table summarizes typical yields for the key synthetic steps.
| Step | Starting Material | Product | Typical Yield (%) |
| Amidation | N-Boc-sarcosine | N-Boc-sarcosine amide | 80-90 |
| Dehydration | N-Boc-sarcosine amide | This compound | 70-85 |
| Nitrile Reduction | This compound | N-Boc-N-methyl-1,2-diaminoethane | 75-85 |
| Peptide Coupling | N-Boc-N-methyl-1,2-diaminoethane & P3 amino acid | P4-P3 Dipeptide Fragment | 60-75 |
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical manufacturing. Its efficient synthesis from readily available starting materials and its utility in constructing key structural motifs of complex APIs, particularly antiviral protease inhibitors, make it a compound of significant interest to researchers and drug development professionals. The protocols and data presented herein provide a comprehensive guide for the synthesis and application of this important building block.
References
Standard Operating Procedure for Reactions Involving 2-[Boc(methyl)amino]acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of 2-[Boc(methyl)amino]acetonitrile in a research and development setting. The information herein is intended to guide researchers in handling this reagent and performing common chemical transformations.
Chemical Properties and Safety Information
2-[Boc(methyl)amino]acetonitrile, also known as tert-butyl (cyanomethyl)(methyl)carbamate, is a versatile building block in organic synthesis, particularly in the preparation of more complex amines and nitrogen-containing heterocycles. Its structure combines a Boc-protected secondary amine with a nitrile functional group, allowing for a variety of selective chemical modifications.
Chemical Structure:
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 180976-09-4 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | 244.5 ± 19.0 °C (Predicted) |
| Density | 1.033 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in many organic solvents |
Safety Precautions: [2]
2-[Boc(methyl)amino]acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Handling:
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Application Notes: Synthetic Utility
2-[Boc(methyl)amino]acetonitrile is a valuable intermediate for the synthesis of a variety of organic molecules. The presence of the Boc protecting group allows for reactions at the α-carbon to the nitrile, while the nitrile itself can be transformed into other functional groups. The Boc group can then be removed to reveal a secondary amine for further functionalization.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.
Protocol 1: α-Alkylation of 2-[Boc(methyl)amino]acetonitrile
This protocol is based on a phase-transfer catalyzed alkylation of a similar Boc-protected amino derivative and is expected to be applicable to 2-[Boc(methyl)amino]acetonitrile.[3]
Materials:
-
2-[Boc(methyl)amino]acetonitrile
-
Alkylating agent (e.g., dimethyl sulfate, benzyl bromide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Base (e.g., 50% aqueous potassium hydroxide)
-
Organic solvent (e.g., ethyl acetate)
-
Water
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-[Boc(methyl)amino]acetonitrile (1.0 eq), the alkylating agent (1.1-1.5 eq), and tetrabutylammonium bromide (0.05-0.1 eq) in ethyl acetate.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 2: Representative Alkylation Reaction Conditions [3]
| Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dimethyl sulfate | 50% KOH (aq) | (n-Bu)₄NBr | Ethyl Acetate | 0-5 | 2-4 | 92-97 |
| Benzyl bromide | 50% KOH (aq) | (n-Bu)₄NBr | Ethyl Acetate | 0-5 | 3-6 | Est. 85-95 |
Note: Yields are based on a similar substrate and may vary.
Protocol 2: Reduction of the Nitrile Group
This protocol is a general procedure for the catalytic hydrogenation of nitriles in the presence of a Boc-protecting group.[3][4]
Materials:
-
2-[Boc(methyl)amino]acetonitrile or its α-alkylated derivative
-
Raney-Nickel (50% slurry in water)
-
Solvent (e.g., methanol or ethanol)
-
Hydrogen gas
-
Celite
Procedure:
-
To a solution of the nitrile (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add Raney-Nickel (approximately 10-20% by weight of the substrate) that has been washed with the reaction solvent.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude diamine product.
-
The product can be purified further by chromatography if necessary.
Table 3: Representative Nitrile Reduction Conditions [3]
| Substrate | Catalyst | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) |
| Boc-protected amino nitrile | Raney-Nickel | Methanol | 50 psi | RT | 12-24 | 75-90 |
Note: Yields are for similar substrates and may require optimization.
Protocol 3: Boc-Deprotection
This protocol describes a standard method for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Table 4: Common Boc-Deprotection Conditions [][6]
| Acid | Solvent | Temp (°C) | Time (h) | Workup |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-3 | Basic aqueous workup |
| 4M HCl in Dioxane | Dioxane | RT | 1-4 | Evaporation or basic workup |
| Oxalyl chloride/Methanol | Methanol | RT | 1-4 | Evaporation and basic workup[6] |
Conclusion
2-[Boc(methyl)amino]acetonitrile is a valuable and versatile building block for organic synthesis. By following the safety precautions and experimental protocols outlined in this document, researchers can safely and effectively utilize this reagent in their synthetic endeavors. The protocols provided for alkylation, nitrile reduction, and Boc-deprotection serve as a solid foundation for the development of more complex synthetic routes in drug discovery and materials science. As with any chemical reaction, optimization of the provided conditions may be necessary to achieve the desired outcomes for specific applications.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Optimal reaction conditions for using N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and reaction protocols for N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester, a valuable intermediate in organic synthesis. While specific documented protocols for this exact compound are limited in publicly available literature, its functional groups—a Boc-protected secondary amine and a cyanomethyl group—suggest a range of synthetic transformations. The protocols and data presented here are based on established methodologies for analogous compounds and are intended to serve as a starting point for reaction optimization.
Overview of Reactivity
N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester possesses two primary reactive sites: the Boc-protected amine and the cyanomethyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, stable to many reaction conditions but readily removable under acidic conditions. The cyanomethyl group can undergo various transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid.
Key Applications and Synthetic Pathways
The primary synthetic utility of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester is as a precursor for the synthesis of N-methylated diamines and related structures, which are important building blocks in medicinal chemistry.
Synthesis of N-methyl-ethane-1,2-diamine Derivatives
A key application of this reagent is in the preparation of mono-protected N-methyl-ethane-1,2-diamine. This is typically achieved through the reduction of the nitrile functionality.
dot
Caption: Synthesis of N-methyl-ethane-1,2-diamine.
Experimental Protocols
The following are detailed protocols for the key transformations involving N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester. These are based on well-established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Reduction of the Nitrile Group
This protocol describes the reduction of the cyanomethyl group to a primary amine, yielding tert-butyl (2-aminoethyl)(methyl)carbamate.
Table 1: Reaction Conditions for Nitrile Reduction
| Parameter | Condition |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄; Methanol or Ethanol for Ra-Ni |
| Temperature | 0 °C to room temperature for LiAlH₄; Room temperature for Ra-Ni |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous work-up (e.g., Fieser work-up for LiAlH₄) or filtration (for Ra-Ni) |
Detailed Methodology (using LiAlH₄):
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Boc-Group Deprotection
This protocol outlines the removal of the Boc protecting group to yield the corresponding primary or secondary amine. Aqueous phosphoric acid is an effective reagent for this transformation.[1]
Table 2: Conditions for Boc Deprotection
| Parameter | Condition |
| Reagent | 85 wt% Aqueous phosphoric acid[1] or Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) for TFA; often neat for phosphoric acid |
| Temperature | Room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Neutralization with a base (e.g., NaHCO₃ or NH₄OH) and extraction |
Detailed Methodology (using Phosphoric Acid):
-
To the Boc-protected amine, add 85 wt% aqueous phosphoric acid (5-10 equivalents).[1]
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and cool in an ice bath.
-
Carefully neutralize the solution by the addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.
Logical Workflow for Synthesis and Further Functionalization
The following diagram illustrates the logical progression from the starting material to a functionalized diamine, a common objective in medicinal chemistry.
dot
Caption: Workflow for diamine synthesis.
Safety Considerations
-
N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Lithium aluminum hydride: Extremely reactive with water. Handle under a dry, inert atmosphere. Quench reactions carefully at low temperatures.
-
Trifluoroacetic acid and Phosphoric acid: Corrosive. Handle with appropriate PPE and in a fume hood.
-
Cyanide-containing compounds: The starting material contains a nitrile group. While generally stable, be aware of potential hazards if hydrolysis to cyanide is possible under certain reaction conditions.
Disclaimer: The protocols provided are intended as a guide and should be adapted and optimized for specific substrates and scales. Always perform a thorough risk assessment before carrying out any chemical reaction.
References
Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (cyanomethyl)(methyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. In the synthesis of complex molecules, such as pharmaceutical intermediates, the selective deprotection of the Boc group is a critical step. This document provides detailed application notes and protocols for the deprotection of the Boc group in a specific class of compounds: tert-butyl (cyanomethyl)(methyl)carbamate derivatives. The presence of the cyanomethyl group requires careful selection of deprotection conditions to avoid potential side reactions.
Deprotection Methods Overview
The primary method for the deprotection of the Boc group is acidolysis. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. While various acidic reagents can be employed, the choice of acid and reaction conditions is crucial to ensure high yields and prevent the degradation of sensitive functional groups.
This document focuses on two primary methods:
-
Hydrogen Chloride (HCl) in 1,4-Dioxane: A highly effective and selective method for substrates bearing sensitive functionalities like cyanomethyl esters.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A common and potent reagent for Boc deprotection, suitable for a wide range of substrates.
Additionally, thermal deprotection is presented as an alternative, catalyst-free method.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the key quantitative data for the described deprotection methods.
| Method | Reagents | Solvent(s) | Temperature | Time | Typical Yield | Notes |
| Method 1: HCl/Dioxane | 4M HCl in 1,4-Dioxane (2-4 equivalents) | Acetonitrile | 0 °C | 2-4 h | High | Preferred method for substrates with labile groups like cyanomethyl esters.[1][2][3] |
| Method 2: TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-2 h | High | A general and efficient method; caution is advised with acid-sensitive substrates.[4][5][6][7] |
| Method 3: Thermal | None (catalyst-free) | High-boiling point solvents | High Temp. | Variable | Good to High | An environmentally friendly option, but requires high temperatures which may not be suitable for all substrates.[8] |
Experimental Protocols
Method 1: Deprotection using HCl in 1,4-Dioxane
This protocol is particularly recommended for the deprotection of this compound derivatives due to its high selectivity and mild conditions, which preserve the cyanomethyl functionality.[1][2][3]
Materials:
-
This compound derivative
-
4M HCl in 1,4-Dioxane
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (2-4 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as required.
Method 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[4][5][6][7]
Materials:
-
This compound derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-2 hours.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to yield the deprotected amine.
-
Further purification can be performed if necessary.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. PlumX [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Applications of tert-Butyl (cyanomethyl)(methyl)carbamate in Heterocyclic Synthesis: A Review of Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (cyanomethyl)(methyl)carbamate, a versatile synthetic intermediate, holds potential as a building block in the construction of various heterocyclic scaffolds. Its unique structure, featuring a Boc-protected secondary amine and a reactive cyanomethyl group, offers multiple avenues for cyclization and functionalization. This document aims to provide a comprehensive overview of the current, albeit limited, publicly available information on its applications in heterocyclic synthesis, alongside general principles that could guide future research in this area.
Current State of Research
Despite its potential, a thorough review of scientific literature and chemical databases reveals a notable scarcity of specific, detailed applications of this compound in the synthesis of common heterocyclic compounds such as imidazoles, triazoles, pyrazoles, oxazoles, thiazoles, pyrazinones, piperazinones, pyridazinones, and triazinones. While the compound is commercially available and referenced as a synthetic intermediate, explicit protocols and reaction data for its direct use in forming these heterocyclic cores are not readily found in published research.
This suggests that its application in this context may be niche, part of proprietary industrial processes, or an underexplored area of academic research. Therefore, the following sections will focus on the potential synthetic pathways and general protocols where this reagent could theoretically be employed, based on the known reactivity of its functional groups.
Potential Synthetic Applications and Generalized Protocols
The reactivity of this compound is primarily dictated by its two key functional moieties: the cyanomethyl group (-CH₂CN) and the Boc-protected amine.
Reactions Involving the Cyanomethyl Group
The cyanomethyl group is a versatile precursor for various functionalities and can participate in several types of cyclization reactions.
a) Synthesis of Amino-Substituted Heterocycles: The nitrile group can be reduced to a primary amine, which can then undergo condensation with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles.
b) Cycloaddition Reactions: The nitrile group can potentially act as a dienophile or dipolarophile in certain cycloaddition reactions, although this is less common for simple alkyl nitriles.
c) Thorpe-Ziegler Cyclization: Intramolecular condensation between the cyanomethyl group and another suitable functional group within the same molecule can lead to the formation of a new ring.
A generalized workflow for leveraging the cyanomethyl group is depicted below.
Caption: Generalized workflow for heterocycle synthesis via cyanomethyl group modification.
Reactions Involving the Boc-Protected Amine
The Boc-protecting group can be removed under acidic conditions to liberate the secondary amine. This free amine is a key nucleophile for the construction of numerous heterocyclic systems.
a) Condensation Reactions: The deprotected secondary amine can react with various electrophilic partners to form heterocyclic rings. For example, reaction with α-haloketones can lead to the formation of six-membered rings like piperazinones.
b) Aza-Michael Addition: The secondary amine can participate in Michael additions to α,β-unsaturated systems, which can be a key step in a multi-step heterocycle synthesis.
Below is a logical diagram illustrating the deprotection and subsequent cyclization strategy.
Caption: A two-step strategy for synthesizing heterocycles using the amine functionality.
Hypothetical Experimental Protocols
While specific literature examples are lacking, the following hypothetical protocols are provided to illustrate how this compound could be used in principle. These are intended as starting points for methods development.
Protocol 1: Hypothetical Synthesis of a Piperazinone Derivative
Objective: To synthesize a substituted piperazinone via N-alkylation and subsequent intramolecular cyclization.
Reaction Scheme:
-
Deprotection: this compound is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield (cyanomethyl)(methyl)amine.
-
N-Alkylation: The resulting amine is reacted with an α-bromo ester (e.g., ethyl bromoacetate) under basic conditions to afford the corresponding N-alkylated intermediate.
-
Cyclization: The intermediate undergoes intramolecular aminolysis, driven by a suitable base, to form the piperazinone ring.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
Deprotection: Dissolve this compound (1.0 eq) in DCM. Add TFA (2.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Monitor by TLC. Upon completion, neutralize with saturated NaHCO₃ solution and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to obtain the crude amine.
-
N-Alkylation: Dissolve the crude amine (1.0 eq) in ACN. Add K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.1 eq). Reflux the mixture for 6-8 hours. Monitor by TLC. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography.
-
Cyclization: Dissolve the purified intermediate (1.0 eq) in EtOH. Add a solution of NaOEt in EtOH (1.2 eq) at room temperature. Stir for 12 hours. Monitor by TLC. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Step | Reactant 1 | Reactant 2 | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Carbamate | TFA | DCM | 0 - RT | 2 | ~95 |
| 2 | Amine | Ethyl bromoacetate | ACN | Reflux | 6-8 | 70-80 |
| 3 | Intermediate | NaOEt | EtOH | RT | 12 | 60-70 |
Conclusion and Future Outlook
This compound remains an underexplored reagent in the documented synthesis of common heterocyclic compounds. The lack of specific literature precedents presents both a challenge and an opportunity for synthetic chemists. The functional handles present in the molecule offer clear and logical pathways to a variety of heterocyclic systems. The generalized protocols and hypothetical examples provided herein are intended to serve as a foundation for future research and methods development. Further investigation into the reactivity of this compound is warranted and could unlock novel and efficient routes to valuable heterocyclic structures for applications in medicinal chemistry and materials science. Researchers are encouraged to explore the reaction conditions and substrate scope for the cyclization reactions of this promising synthetic building block.
Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the alkylation of tert-butyl (cyanomethyl)(methyl)carbamate, a key transformation in the synthesis of various pharmaceutical intermediates and complex organic molecules. The following sections detail a representative experimental protocol, summarize key reaction parameters, and provide a visual workflow of the procedure.
Introduction
N-alkylation of carbamates is a fundamental reaction in organic synthesis. The presence of the electron-withdrawing carbamate group acidifies the N-H proton, facilitating its removal by a suitable base and subsequent reaction with an alkylating agent. This protocol describes a general method for the alkylation of the secondary amine within this compound using a strong base and an alkyl halide in an aprotic polar solvent.
Data Presentation
The efficiency of the alkylation reaction is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. The following table summarizes typical reaction parameters for the N-alkylation of carbamates, which can be optimized for the specific alkylation of this compound.
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equivalent |
| Alkylating Agent | Alkyl halide (e.g., Iodomethane, Benzyl bromide) | 1.1 - 1.5 equivalents |
| Base | Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH) | 1.5 - 2.0 equivalents |
| Catalyst | Tetrabutylammonium iodide (TBAI) | 0.1 - 0.2 equivalents (optional, but recommended)[1][2] |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The initial deprotonation is often performed at a lower temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Typical Yield | 60 - 95% | Highly dependent on the specific alkylating agent and reaction conditions. |
Experimental Protocol
This protocol details a general procedure for the alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere apparatus (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and tetrabutylammonium iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting materials. The typical concentration is 0.1-0.5 M.
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add cesium carbonate (1.5 eq.) portion-wise to the stirred solution. If using sodium hydride, it should be added carefully in small portions.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the carbamate.
-
Alkylation: Slowly add the alkylating agent (1.2 eq.) to the reaction mixture via syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-alkylated product.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the alkylation of this compound.
References
Application Notes: Tert-Butyl (cyanomethyl)(methyl)carbamate as a Versatile Synthon for Novel Agrochemicals
Introduction
Tert-butyl (cyanomethyl)(methyl)carbamate is a bifunctional molecule poised for application in the synthesis of novel agrochemicals. Its structure incorporates a protected secondary amine and a reactive nitrile group, making it an ideal starting material for the construction of diverse molecular scaffolds, particularly those containing heterocyclic moieties prevalent in modern fungicides and herbicides. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed to allow for further functionalization of the secondary amine. The cyanomethyl group serves as a versatile handle for the formation of various heterocycles.
This document outlines a hypothetical, yet plausible, application of this compound in the development of a novel triazole-based fungicide. The protocols and data presented are illustrative and based on established chemical transformations of the functional groups present in the title compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is provided in Table 1.
| Property | Value |
| CAS Number | 180976-09-4 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Hypothetical Application: Synthesis of a Novel Triazole Fungicide
The following section details a hypothetical synthetic pathway for the development of a novel triazole fungicide, designated AG-T2025 , starting from this compound. This pathway involves a three-step process:
-
Step 1: Synthesis of a Triazole Intermediate. Formation of a 1,2,4-triazole ring from the cyanomethyl group.
-
Step 2: Deprotection of the Carbamate. Removal of the Boc protecting group to yield a reactive secondary amine.
-
Step 3: Final Functionalization. Acylation of the secondary amine to introduce a toxophore and yield the final product, AG-T2025 .
A workflow for this hypothetical synthesis is illustrated in the following diagram.
Caption: Hypothetical workflow for the synthesis of AG-T2025.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of the novel agrochemical AG-T2025 .
Protocol 1: Synthesis of tert-Butyl (methyl)( (5-methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate (Intermediate 1)
This protocol describes the formation of the triazole ring from the cyanomethyl group of the starting material.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Add an excess of formamide to the flask.
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield Intermediate 1.
Expected Yield and Purity:
| Product | Theoretical Yield (%) | Purity (by HPLC) (%) |
| Intermediate 1 | 85-90 | >95 |
Protocol 2: Synthesis of N-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)methanamine (Intermediate 2)
This protocol details the removal of the Boc protecting group to expose the secondary amine.
Materials:
-
Intermediate 1 (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Intermediate 1 in dichloromethane (DCM) in a round-bottom flask with magnetic stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate 2.
Expected Yield and Purity:
| Product | Theoretical Yield (%) | Purity (by HPLC) (%) |
| Intermediate 2 | 90-95 | >98 |
Protocol 3: Synthesis of (4-Chlorophenyl)(methyl((5-methyl-4H-1,2,4-triazol-3-yl)methyl)amino)methanone (AG-T2025)
This final step involves the acylation of the secondary amine to yield the target agrochemical.
Materials:
-
Intermediate 2 (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve Intermediate 2 in DCM in a round-bottom flask and add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-chlorobenzoyl chloride in DCM and add it dropwise to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, AG-T2025 .
Expected Yield and Purity:
| Product | Theoretical Yield (%) | Purity (by HPLC) (%) |
| AG-T2025 | 80-88 | >99 |
Signaling Pathway and Mode of Action (Hypothetical)
Many triazole fungicides act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. The hypothetical signaling pathway for AG-T2025 is proposed to follow this established mechanism of action.
Caption: Proposed mechanism of action for the hypothetical fungicide AG-T2025.
Disclaimer: The application, experimental protocols, and mechanism of action described herein are hypothetical and for illustrative purposes only. They are based on established chemical principles and the known functionalities of this compound and related compounds in agrochemical research. No experimental data for the synthesis or efficacy of "AG-T2025" has been published. Researchers should exercise standard laboratory safety precautions and conduct their own validation experiments.
Application Notes: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Intermediates Utilizing tert-Butyl (cyanomethyl)(methyl)carbamate
Introduction
tert-Butyl (cyanomethyl)(methyl)carbamate is a versatile reagent in medicinal chemistry, primarily serving as a protected building block for the introduction of the N-methylaminoacetonitrile moiety. This structural motif is crucial in the synthesis of various pharmaceutical agents, particularly in the class of Dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV inhibitors, such as Sitagliptin, are a cornerstone in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.
This document provides a detailed case study on the application of this compound in the synthesis of a key intermediate for DPP-IV inhibitors. The protocol outlines a nucleophilic aromatic substitution reaction, a common strategy for constructing the core of these therapeutic agents.
Case Study: Synthesis of a Triazolopyrazine Intermediate
This case study details the synthesis of this compound substituted triazolopyrazine, a key precursor for advanced DPP-IV inhibitors. The core reaction involves the nucleophilic substitution of a chlorine atom on a triazolopyrazine ring with the carbanion generated from this compound.
Experimental Protocol
Reaction: Nucleophilic Aromatic Substitution for the Synthesis of tert-butyl ((3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(cyano)methyl)(methyl)carbamate.
1. Materials and Equipment:
-
This compound
-
7-Chloro-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen inlet, dropping funnel, and standard glassware for extraction and purification.
-
Thin Layer Chromatography (TLC) apparatus.
-
Column chromatography setup (silica gel).
2. Procedure:
-
Preparation of Reagents: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer and an argon inlet, is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere, followed by careful decantation. Anhydrous DMF (50 mL) is then added to the flask.
-
Formation of Carbanion: this compound (1.0 equivalent) is dissolved in 20 mL of anhydrous DMF and added dropwise to the stirred suspension of sodium hydride at 0 °C over 20 minutes. The mixture is stirred at this temperature for an additional 30 minutes to ensure complete formation of the corresponding carbanion.
-
Nucleophilic Substitution: A solution of 7-Chloro-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 equivalent) in 30 mL of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes the typical quantitative data for the described synthesis.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Moles (mmol) | Mass (g) | Yield (%) | Purity (by HPLC) (%) |
| This compound | 170.21 | 1.0 | 10.0 | 1.70 | - | >98 |
| 7-Chloro-3-(trifluoromethyl)-...-triazolo[4,3-a]pyrazine | 226.59 | 1.0 | 10.0 | 2.27 | - | >98 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 12.0 | 0.80 | - | - |
| Product: tert-butyl ((3-(trifluoromethyl)-...-triazolo[4,3-a]pyrazin-7(8H)-yl)(cyano)methyl)(methyl)carbamate | 361.35 | - | - | 2.96 | 82 | >99 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of the DPP-IV inhibitor intermediate.
Caption: Synthetic workflow for the preparation of a key DPP-IV inhibitor intermediate.
Logical Relationship of Components
This diagram shows the relationship between the key reactants and the formation of the final product.
Caption: Reactant roles and transformations in the synthesis of the target intermediate.
References
- 1. CN114057751B - Preparation method of DPP-IV inhibitor and key intermediate thereof - Google Patents [patents.google.com]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve the yield of reactions with tert-Butyl (cyanomethyl)(methyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving tert-Butyl (cyanomethyl)(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive sites are the α-proton on the cyanomethyl group, which can be abstracted by a strong base to form a nucleophilic carbanion, and the nitrogen atom of the carbamate, which can be deprotected under certain conditions. The nitrile group itself can also undergo hydrolysis under acidic or basic conditions.
Q2: What are the common types of reactions performed with this compound?
A2: The most common reaction is the alkylation of the α-carbon of the cyanomethyl group after deprotonation. This allows for the introduction of various substituents to create α-substituted N-methylated amino acid precursors. Other potential reactions include transformations of the nitrile group or deprotection of the Boc group.
Q3: What are the typical challenges encountered when working with this reagent?
A3: Common challenges include low yields in alkylation reactions, unintended hydrolysis of the nitrile group to an amide or carboxylic acid, and premature deprotection of the Boc group. Competition between N-alkylation and C-alkylation can also be a concern if the nitrogen is not fully substituted.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation of the Cyanomethyl Group
Low yields in the alkylation of the α-carbon are often due to incomplete deprotonation, side reactions, or unfavorable reaction kinetics.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The α-proton of the cyanomethyl group is not highly acidic and requires a strong, sterically hindered base. Consider using stronger bases like Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Potassium Hexamethyldisilazide (KHMDS). Ensure anhydrous conditions as trace amounts of water will quench the strong base. |
| Inappropriate Solvent | The choice of solvent is critical for stabilizing the intermediate carbanion and for the solubility of the reagents. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether are generally preferred. |
| Low Reaction Temperature | Deprotonation is typically carried out at low temperatures (-78 °C) to minimize side reactions. However, the subsequent alkylation step may require warming to proceed at a reasonable rate. The optimal temperature profile should be determined empirically for each specific electrophile. |
| Side Reaction: Nitrile Hydrolysis | If the reaction mixture is not rigorously anhydrous, or if the workup procedure involves prolonged exposure to acidic or basic aqueous conditions, the nitrile group can hydrolyze. Ensure all reagents and solvents are dry and perform the aqueous workup quickly at low temperatures.[1][2][3][4][5] |
| Side Reaction: Boc Deprotection | While generally stable to bases, the Boc group can be cleaved under certain conditions.[6] Avoid excessively high temperatures or prolonged reaction times, especially with stronger bases. |
Experimental Workflow for Optimizing Alkylation:
Caption: Troubleshooting workflow for low alkylation yield.
Issue 2: Unintended Hydrolysis of the Nitrile Group
The nitrile group can be sensitive to both acidic and basic conditions, leading to the formation of an amide or a carboxylic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic or Basic Workup | Prolonged exposure to acidic or basic aqueous solutions during workup can lead to hydrolysis.[1][2][3][4][5] Neutralize the reaction mixture carefully and minimize the time it is in contact with the aqueous phase. Consider extraction with a less polar organic solvent. |
| Vigorous Reaction Conditions | High temperatures and extended reaction times, especially in the presence of water, can promote nitrile hydrolysis.[1][3] If possible, run the reaction at a lower temperature for a longer duration. |
| Presence of Water in Reagents | Trace amounts of water in the reaction mixture can lead to slow hydrolysis over the course of the reaction. Ensure all solvents and reagents are scrupulously dried. |
Signaling Pathway of Nitrile Hydrolysis:
Caption: Pathways for nitrile hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of this compound (Based on related literature)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (or other suitable strong base)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (for related reactions)
The following tables summarize reaction conditions and yields for alkylation reactions of compounds structurally similar to this compound. These can be used as a starting point for optimizing your specific reaction.
Table 1: N-Alkylation of N-Boc-Protected Amines
| Substrate | Base | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Boc-4-aminopyridine | Electrogenerated acetonitrile anion | Benzyl bromide | MeCN | Room Temp | 92 | [7] |
| N-Boc-4-aminopyridine | Electrogenerated acetonitrile anion | Ethyl bromide | MeCN | Room Temp | 85 | [7] |
| N-Boc-N-tosyl-L-histidine | KOtBu | Methyl iodide | THF | -20 | 66 | [8] |
Table 2: Acylation of N-Boc-2-cyano-6-methylpiperidine
| Base | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| LDA | PhCOCl | THF | -100 | 85 | [9] |
| LiHMDS | PhCOCl | THF | -100 | 88 | [9] |
| NaHMDS | PhCOCl | THF | -100 | 91 | [9] |
| KHMDS | PhCOCl | THF | -100 | 93 | [9] |
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Synthetic Products from tert-Butyl (cyanomethyl)(methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with products synthesized from tert-Butyl (cyanomethyl)(methyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification techniques for compounds synthesized using this compound, which are typically N-Boc-N-methyl-α-aminonitriles, include:
-
Flash Column Chromatography: This is the most widely used method to separate the desired product from unreacted starting materials, byproducts, and other impurities.[1][2]
-
Recrystallization: For solid products, recrystallization is an effective method to achieve high purity.
-
Aqueous Workup/Extraction: Liquid-liquid extraction is a crucial first step after the reaction to remove water-soluble impurities and unreacted reagents.
Q2: My product, an N-Boc-N-methyl-α-aminonitrile derivative, is an oil and won't crystallize. What can I do?
A2: It is common for Boc-protected amines to be isolated as oils. Here are several strategies to induce crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Trituration: Adding a non-polar solvent in which your product is poorly soluble (e.g., n-hexane, diethyl ether) and stirring or sonicating the mixture can sometimes induce precipitation of the product as a solid.
-
Solvent System for Recrystallization: A systematic approach to finding a suitable solvent system is recommended. This involves dissolving the oil in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.
Q3: What are the likely impurities I might encounter in my reaction mixture?
A3: Common impurities can include:
-
Unreacted this compound: This can be removed by flash chromatography.
-
Byproducts from the Boc-protecting group: Di-tert-butyl dicarbonate (Boc anhydride) and its decomposition products can be present if it was used in a preceding step.
-
Side-products from the specific reaction: For example, in alkylation reactions, over-alkylation or elimination products may form. In Strecker-type reactions, side products from the aldehyde or cyanide source can be present.[3]
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is very polar and streaks badly on the silica gel column.
-
Cause: Strong interactions between the basic nitrogen of your compound and the acidic silica gel can lead to poor separation and tailing of the product peak.
-
Solution:
-
Add a basic modifier to the eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide in methanol, can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 column for highly polar compounds.
-
Problem: I am not getting good separation between my product and a closely eluting impurity.
-
Cause: The chosen solvent system may not have sufficient selectivity for the two compounds.
-
Solution:
-
Optimize the solvent system: Systematically screen different solvent systems with varying polarities and compositions. A common starting point for N-Boc protected amines is a mixture of hexanes and ethyl acetate.[2]
-
Use a shallow gradient: A slow, shallow gradient of the more polar solvent can improve the resolution between closely eluting compounds.
-
Recrystallization
Problem: My product crystallizes out, but the purity does not improve significantly.
-
Cause: The impurity may have similar solubility properties to your product in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Screen different solvent systems: Experiment with various solvents of different polarities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should either be very soluble or very insoluble at all temperatures.
-
Perform a hot filtration: If the impurity is insoluble at high temperatures, a hot filtration step can remove it before allowing the desired product to crystallize upon cooling.
-
Problem: I am getting poor recovery of my product after recrystallization.
-
Cause: The product may have significant solubility in the mother liquor even at low temperatures, or too much solvent was used.
-
Solution:
-
Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the solution slowly and for a sufficient time: Allow the solution to cool gradually to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Concentrate the mother liquor: It may be possible to recover more product by concentrating the mother liquor and performing a second recrystallization.
-
Quantitative Data
The following table summarizes typical purity improvements that can be achieved for Boc-protected amino compounds using crystallization.
| Compound Type | Initial Purity (HPLC) | Purification Method | Final Purity (HPLC) | Yield | Reference |
| N-Boc-L-phenylglycine | 93.2% | Recrystallization from n-hexane | 99.3% | 87.5% | [2] |
| N-Boc-L-phenylalanine | 92.8% | Recrystallization from ether | 99.2% | - | [2] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for N-Boc-N-methyl-α-aminonitriles
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure for Solid N-Boc Protected Products
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the same hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of products synthesized from this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Identifying and minimizing side products in tert-Butyl (cyanomethyl)(methyl)carbamate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (cyanomethyl)(methyl)carbamate. The information is designed to help identify and minimize the formation of side products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the N-protection of N-methylaminoacetonitrile with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.[1]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The reaction typically involves N-methylaminoacetonitrile as the substrate and di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent. The choice of solvent and base or catalyst can vary. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[2][3] Bases such as triethylamine (TEA) or catalysts like 4-(dimethylaminopyridine) (DMAP) are often employed to facilitate the reaction.[3] However, catalyst-free methods, for instance in a water-acetone mixture, have also been reported to be effective and can minimize certain side reactions.[4]
Q3: What are the potential side products in the synthesis of this compound?
A3: Several side products can form during the synthesis, depending on the reaction conditions. These may include:
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Di-Boc protected amine (N,N-di-Boc derivative): This can occur, particularly in base-catalyzed reactions.
-
Urea derivatives: Formation of urea can be a side reaction, especially when using catalysts like DMAP with primary amines, and could potentially occur with secondary amines under certain conditions.[5]
-
Isocyanates: While more common with primary amines, isocyanate formation is a possible side reaction that can be promoted by certain catalysts.[5]
-
Unreacted starting material: Incomplete reaction can leave residual N-methylaminoacetonitrile.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting material (N-methylaminoacetonitrile), the disappearance of the starting material and the appearance of the product spot can be tracked.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inefficient stirring. 4. Formation of side products. | 1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Optimize the reaction temperature. While many Boc protections proceed at room temperature, gentle heating or cooling to 0°C may be beneficial depending on the specific conditions. 3. Ensure vigorous stirring, especially in heterogeneous mixtures. 4. See the "Side Product Minimization" section below. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Use of a strong base or catalyst like DMAP. 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents. | 1. Consider a catalyst-free method, for example, using a water-acetone solvent system.[4] If a base is necessary, use a milder base like sodium bicarbonate. 2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature). 3. Use a slight excess (1.0-1.5 equivalents) of Boc₂O. |
| Difficulty in Purifying the Product | 1. Presence of polar impurities. 2. Similar polarity of the product and side products. | 1. An aqueous workup with dilute acid (e.g., 0.1 N HCl) followed by a wash with saturated sodium bicarbonate solution can help remove basic and acidic impurities.[2] 2. Purification by column chromatography on silica gel is often effective. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) can separate the desired product from impurities.[3] |
| Product is an Oil and Difficult to Handle | The product, this compound, is reported to be an oil at room temperature. | If solidification is desired for easier handling, and if the product is a solid at lower temperatures, it can be stored in a refrigerator or freezer. For purification of oily products, column chromatography is the standard method. |
Side Product Minimization Strategies
| Strategy | Description | Impact on Side Products |
| Catalyst-Free Reaction in Water-Acetone | Performing the reaction in a mixture of water and a small amount of acetone without any added base or catalyst has been shown to be effective for N-Boc protection.[4] | This method is reported to avoid the formation of isocyanate and urea side products.[4] |
| Use of a Mild Base | Instead of strong bases or highly nucleophilic catalysts like DMAP, a milder base such as sodium bicarbonate can be used. | This can reduce the likelihood of base-catalyzed side reactions, including the formation of di-Boc derivatives. |
| Control of Reaction Temperature | Maintaining a controlled temperature, typically between 0°C and room temperature, is crucial. | Exothermic reactions can lead to higher temperatures and an increased rate of side product formation. |
| Appropriate Stoichiometry | Using a slight excess of di-tert-butyl dicarbonate (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion without a large excess that might require more extensive purification. | This ensures the complete consumption of the starting amine, which can be difficult to separate from the product. |
Experimental Protocols
Key Experiment 1: Catalyst-Free N-Boc Protection in Water-Acetone
This protocol is adapted from a general procedure for the N-Boc protection of amines under environmentally friendly conditions.[4]
Methodology:
-
To a 50 mL round-bottom flask, add N-methylaminoacetonitrile (1 mmol).
-
Add 9.5 mL of distilled water and 0.5 mL of acetone to the flask and stir the mixture at room temperature for 5-10 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion (disappearance of the starting amine), add 10 mL of dichloromethane (DCM) to the mixture.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Key Experiment 2: N-Boc Protection using Triethylamine in THF
This protocol is a general method for the Boc protection of secondary amines.
Methodology:
-
Dissolve N-methylaminoacetonitrile (10 mmol) in dry tetrahydrofuran (THF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (15 mmol, 1.5 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 1.1 equivalents) in dry THF (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with 0.1 N aqueous HCl (2 x 20 mL) followed by saturated aqueous NaHCO₃ solution (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis and purification process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Optimizing temperature and pressure for tert-Butyl (cyanomethyl)(methyl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of tert-Butyl (cyanomethyl)(methyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the N-alkylation of tert-butyl methylcarbamate with a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile, in the presence of a suitable base and solvent.
Q2: How can I optimize the reaction temperature for this synthesis?
Temperature optimization is crucial for maximizing yield and minimizing side reactions. It is recommended to perform small-scale trial reactions at various temperatures (e.g., room temperature, 40°C, 60°C, and 80°C) to determine the optimal condition. Monitoring the reaction progress by techniques like TLC or LC-MS will help identify the temperature that provides the best conversion rate and purity.
Q3: Is pressure a critical parameter for this synthesis?
For this type of liquid-phase reaction under the recommended conditions, pressure is generally not a critical parameter to control unless you are working with highly volatile substances or at temperatures significantly above the solvent's boiling point. Standard atmospheric pressure is typically sufficient.
Q4: What are the potential side reactions or byproducts?
Potential side reactions include the dialkylation of the starting carbamate, hydrolysis of the nitrile group under certain conditions, and elimination reactions depending on the base and temperature used. Over-alkylation can be minimized by controlling the stoichiometry of the reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or base.2. Low reaction temperature.3. Poor quality of starting materials.4. Insufficient reaction time. | 1. Use fresh, anhydrous base and solvent.2. Gradually increase the reaction temperature in increments of 10-20°C.3. Verify the purity of starting materials using appropriate analytical techniques.4. Monitor the reaction progress over a longer period. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Presence of water or other impurities. | 1. Lower the reaction temperature.2. Use a slight excess of the limiting reagent and add the alkylating agent slowly.3. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.2. Add a small amount of a different organic solvent or brine to break the emulsion. |
| Product Decomposition | 1. Exposure to strong acidic or basic conditions during workup.2. High temperatures during solvent evaporation. | 1. Use mild acidic or basic solutions for washing and maintain a low temperature.2. Use a rotary evaporator at a moderate temperature and reduced pressure. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical data for the optimization of the synthesis of this compound. These tables are intended to serve as a template for recording and analyzing experimental results.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 24 | 45 | 95 |
| 2 | 40 | 18 | 65 | 92 |
| 3 | 60 | 12 | 85 | 88 |
| 4 | 80 | 8 | 82 | 80 |
Table 2: Effect of Different Bases on Reaction Yield
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | 60 | 12 | 75 |
| 2 | NaH | 60 | 10 | 88 |
| 3 | Cs₂CO₃ | 60 | 12 | 82 |
| 4 | Et₃N | 60 | 24 | 55 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Optimization of specific conditions is recommended for achieving the best results.
Materials:
-
tert-Butyl methylcarbamate
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl methylcarbamate (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0°C. Add chloroacetonitrile (1.1 equivalents) dropwise via a dropping funnel.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Stability issues and degradation pathways of tert-Butyl (cyanomethyl)(methyl)carbamate
Welcome to the technical support center for tert-Butyl (cyanomethyl)(methyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation pathways of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling, storage, and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of desired product in a reaction. | Degradation of this compound due to reaction conditions. | Acidic Conditions: Avoid strong acidic conditions as the tert-butoxycarbonyl (Boc) protecting group is acid-labile. If acidic conditions are necessary, use milder acids and lower temperatures, and monitor the reaction closely for the appearance of deprotected byproducts. High Temperatures: Avoid prolonged heating at elevated temperatures, as this can lead to thermolytic decomposition. If heating is required, use the lowest effective temperature and minimize reaction time.[1][2][3][4][5] |
| Presence of unexpected impurities in the reaction mixture. | Deprotection of the Boc group. | The primary impurity is likely the deprotected amine, N-methyl-2-aminoacetonitrile. This can be identified by LC-MS analysis. To avoid this, see the recommendations for "Low or no yield". |
| Hydrolysis of the carbamate or nitrile group. | If aqueous basic conditions are used, hydrolysis of the carbamate can occur. The nitrile group may also be susceptible to hydrolysis under strong acidic or basic conditions. It is recommended to use anhydrous solvents and neutral pH where possible. | |
| Inconsistent results between experiments. | Improper storage or handling of this compound. | Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6] Avoid repeated opening and closing of the container in a humid environment. |
| Inconsistent quality of the starting material. | Ensure the purity of the this compound using an appropriate analytical method such as HPLC-UV or NMR before use. | |
| Compound appears to have degraded upon storage. | Exposure to moisture, light, or incompatible materials. | Store as recommended above. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). While specific photostability data is unavailable, it is good practice to protect the compound from light. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways are acid-catalyzed hydrolysis and thermolysis of the tert-butoxycarbonyl (Boc) protecting group.
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Acid-Catalyzed Hydrolysis: In the presence of strong acids, the Boc group is cleaved to release isobutylene and carbon dioxide, yielding the corresponding primary amine, N-methyl-2-aminoacetonitrile.[7][8][]
-
Thermolysis: At elevated temperatures, the Boc group can be cleaved through a concerted elimination reaction, also forming isobutylene, carbon dioxide, and the deprotected amine.[1][2][3][4][5]
Q2: How can I monitor the stability of this compound in my experiments?
A2: The stability can be monitored using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating method should be developed to separate the parent compound from its potential degradation products.[10][11][12][13][14][15]
Q3: What are the expected degradation products I should look for?
A3: The primary expected degradation product from the cleavage of the Boc group is N-methyl-2-aminoacetonitrile. Under harsh hydrolytic conditions, further degradation of the nitrile group to a carboxylic acid or amide could potentially occur.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound at room temperature in a dry, cool, and well-ventilated place. The container should be tightly sealed to protect it from moisture. It should be stored away from strong oxidizing agents.[6]
Q5: Is this compound sensitive to light?
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: pH Stability of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Time (hours) | % Remaining Parent Compound (Hypothetical) |
| 2 | 0.01 M HCl | 24 | 15 |
| 4 | Acetate Buffer | 24 | 85 |
| 7 | Phosphate Buffer | 24 | 98 |
| 9 | Borate Buffer | 24 | 95 |
| 12 | 0.01 M NaOH | 24 | 70 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Time (hours) | % Remaining Parent Compound (Hypothetical) |
| 40 | 72 | 99 |
| 60 | 72 | 92 |
| 80 | 72 | 75 |
| 100 | 72 | 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.[16][17][18][19][20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and/or MS detection.
4. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Identify and characterize the major degradation products using mass spectrometry and comparison with potential structures.
Mandatory Visualization
Caption: Primary degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 10. s4science.at [s4science.at]
- 11. agilent.com [agilent.com]
- 12. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 20. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Troubleshooting common problems in the synthesis of 2-[Boc(methyl)amino]acetonitrile
Welcome to the technical support center for the synthesis of 2-[Boc(methyl)amino]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-[Boc(methyl)amino]acetonitrile?
A1: The synthesis typically involves the protection of the secondary amine of N-methylaminoacetonitrile using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Q2: What is the role of the base in this reaction?
A2: A base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is used to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of Boc₂O.
Q3: What are some common solvents used for this synthesis?
A3: Common solvents include aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). Methanol can also be used.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (N-methylaminoacetonitrile) and the appearance of the product spot (which should be less polar) indicates the reaction is proceeding.
Q5: What are the typical yields for this synthesis?
A5: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized conditions, yields are generally good to excellent.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 2-[Boc(methyl)amino]acetonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poorly nucleophilic amine: The secondary amine of the starting material may not be sufficiently activated. 2. Inactive Boc₂O: The Boc anhydride may have degraded due to moisture. 3. Insufficient base: The amount of base may be inadequate to deprotonate the amine effectively. | 1. Ensure a suitable base (e.g., triethylamine, DMAP) is used in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents).[2] 2. Use fresh or properly stored Boc₂O. 3. Increase the amount of base incrementally and monitor the reaction by TLC. |
| Formation of Side Products (e.g., Urea) | 1. Reaction with sterically hindered amines: Sterically hindered amines can sometimes promote the formation of isocyanates from Boc₂O, which then react to form ureas.[3][] 2. Presence of water: Water can hydrolyze Boc₂O and affect the reaction. | 1. Use carefully controlled reaction conditions, such as lower temperatures, to minimize side reactions. The use of DMAP as a catalyst can sometimes lead to side products.[3] 2. Ensure all glassware is dry and use anhydrous solvents. |
| Difficulty in Product Purification | 1. Excess Boc₂O: Unreacted Boc anhydride can co-elute with the product during chromatography. 2. Salts from the base: If a salt of the base is formed, it may need to be removed. | 1. After the reaction is complete, the excess Boc₂O can be quenched. A common method is to pass the reaction mixture through a scavenger resin like polymer-supported trisamine.[1] 2. Perform an aqueous workup to remove water-soluble salts before column chromatography. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature: The reaction may not have reached completion. 2. Poor solubility of starting material: The starting material may not be fully dissolved in the chosen solvent. | 1. Allow the reaction to stir for a longer period or gently heat the reaction mixture, monitoring by TLC. A typical reaction time is 3 hours at room temperature.[1] 2. If the starting material is an amine salt, it may need to be free-based first or a solvent system in which it is more soluble should be chosen.[1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-[Boc(methyl)amino]acetonitrile
This protocol is a general procedure for the N-Boc protection of N-methylaminoacetonitrile.
Materials:
-
N-methylaminoacetonitrile (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile or tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of N-methylaminoacetonitrile (1.0 eq) in anhydrous acetonitrile or THF, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-[Boc(methyl)amino]acetonitrile.
| Parameter | Value |
| Reactant Equivalents | N-methylaminoacetonitrile: 1.0, Boc₂O: 1.1, TEA: 1.2 |
| Solvent | Acetonitrile or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 12 hours |
| Purification | Flash Column Chromatography |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of 2-[Boc(methyl)amino]acetonitrile.
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
References
Challenges in scaling up reactions with N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester?
A1: There are two primary synthetic strategies for the preparation of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester:
-
Route A: N-Alkylation of a Boc-protected cyanomethylamine. This involves the N-methylation of tert-butyl N-(cyanomethyl)carbamate.
-
Route B: Boc-protection of a secondary amine. This involves the reaction of N-methyl-N-(cyanomethyl)amine with di-tert-butyl dicarbonate (Boc anhydride).
Q2: What are the key chemical properties of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 180976-09-4 | [1][2] |
| Molecular Formula | C8H14N2O2 | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Boiling Point | 59-60°C at 0.2 Torr | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
Q3: What are the main safety concerns when handling this compound?
A3: N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester is irritating and should be handled with care.[1] Avoid contact with skin, eyes, and the respiratory tract.[1] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, and work in a well-ventilated area.[1] Store the compound in a cool, dry place away from ignition sources and oxidizing agents.[1]
Troubleshooting Guide
Issue 1: Low Yield During Synthesis
Q: I am experiencing low yields when synthesizing N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester. What are the potential causes and solutions?
A: Low yields can arise from several factors depending on your synthetic route.
For N-methylation of tert-butyl N-(cyanomethyl)carbamate:
-
Incomplete deprotonation: The nitrogen on the carbamate is not very nucleophilic. Incomplete deprotonation will lead to unreacted starting material.
-
Solution: Use a strong, non-nucleophilic base to ensure complete deprotonation. The choice of base is critical and should be carefully considered based on the scale of your reaction.
-
-
Side reactions: The cyanomethyl proton is acidic and can be deprotonated, leading to undesired side reactions.
-
Solution: Control the reaction temperature carefully. Lower temperatures can help to minimize side reactions. A thorough analysis of reaction byproducts can help to identify the specific side reactions occurring.
-
For Boc protection of N-methyl-N-(cyanomethyl)amine:
-
Poorly reactive amine: The amine may be of low quality or contain impurities that interfere with the reaction.
-
Solution: Ensure the starting amine is pure and dry. If the amine is a salt, it must be fully neutralized before reaction.[3]
-
-
Formation of byproducts: Over-reaction can lead to the formation of di-tert-butylated products, and the presence of water can lead to the hydrolysis of Boc anhydride.
-
Solution: Use a controlled stoichiometry of Boc anhydride. Ensure all reagents and solvents are anhydrous.
-
The following table summarizes common troubleshooting strategies for low yields:
| Potential Cause | Recommended Action |
| Incomplete reaction | Increase reaction time; Optimize reaction temperature; Ensure efficient mixing. |
| Side reactions | Lower reaction temperature; Change the order of reagent addition; Use a different base or solvent. |
| Poor quality of starting materials | Purify starting materials before use; Ensure reagents are anhydrous. |
| Product loss during workup | Optimize extraction and purification methods; Check for product solubility in aqueous layers.[4] |
Issue 2: Difficulties in Scaling Up the Reaction
Q: I am facing challenges when scaling up the synthesis from lab scale to pilot scale. What are the critical parameters to consider?
A: Scaling up reactions presents a new set of challenges that are often not observed at the lab scale.
-
Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Poor heat dissipation can lead to runaway reactions and the formation of impurities.[5]
-
Solution: Ensure the reactor has adequate cooling capacity. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.[6]
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields.
-
Solution: Use an appropriate stirrer and agitation speed for the reactor size and geometry. For heterogeneous reactions, ensure efficient mixing of the different phases.
-
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome.
-
Solution: Control the addition rate carefully, especially for highly reactive reagents. Slow, controlled addition is often necessary to maintain a stable reaction temperature.[6]
-
Here is a comparison of key parameters to consider during scale-up:
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for poor heat dissipation. | Reactor design, cooling capacity, controlled addition of reagents. |
| Mixing | Efficient mixing is easily achieved. | Potential for inefficient mixing, leading to concentration and temperature gradients. | Stirrer design, agitation speed, baffle installation. |
| Reaction Time | Typically shorter. | May need to be adjusted to account for slower heating/cooling and reagent addition. | Monitor reaction progress closely to determine the optimal reaction time. |
| Workup and Purification | Simple extraction and chromatography. | May require alternative methods like crystallization or distillation. | Develop a scalable purification strategy early in the process development. |
Experimental Protocols
Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate (A model protocol for N-Boc protection of a secondary amine)
This protocol describes the synthesis of a related N-Boc protected secondary amine and can be adapted for the synthesis of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester.
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a reaction flask and cool the solution to 0°C.[7]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[7]
-
Add the di-tert-butyl dicarbonate solution dropwise to the reaction flask, maintaining the temperature at 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.[7]
-
Quench the reaction with deionized water (20 mL) and extract the product with dichloromethane (2 x 40 mL).[7]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to obtain the target compound as a colorless oil.[7]
Visualizations
Caption: A typical experimental workflow for the synthesis of N-(cyanomethyl)-N-methylcarbamic acid tert-butyl ester.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Stereoselective Reactions with tert-Butyl (cyanomethyl)(methyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid racemization when using tert-Butyl (cyanomethyl)(methyl)carbamate in syntheses involving chiral centers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound, also known as N-Boc-N-methylaminoacetonitrile, is an intermediate in organic synthesis.[1] It is often used in the preparation of more complex molecules, including those with pharmaceutical applications. Its structure contains a Boc-protected secondary amine and a nitrile group, making it a useful building block for introducing an N-methylaminomethyl fragment.
Q2: What is racemization and why is it a concern when working with chiral centers?
A2: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[2] This is a significant issue in drug development, as different enantiomers of a chiral drug can have different pharmacological effects, and in some cases, one enantiomer may be inactive or even harmful. Therefore, maintaining the stereochemical integrity of chiral centers throughout a synthetic sequence is crucial.
Q3: What are the general mechanisms that can lead to racemization at a chiral center adjacent to the N-methyl-N-Boc group of a product derived from this compound?
A3: Racemization typically proceeds through the formation of a planar, achiral intermediate.[3] For a chiral center alpha to the cyano and N-methyl-N-Boc groups, potential racemization pathways include:
-
Enolate Formation: In the presence of a base, the proton at the chiral center can be abstracted to form a planar enolate or a related stabilized carbanion. The cyano group can effectively stabilize this negative charge through resonance. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.
-
Carbocation Formation: Under certain acidic conditions, particularly during the removal of the Boc protecting group, a carbocation intermediate could potentially form at the chiral center, which would also be planar and lead to racemization upon reaction with a nucleophile.
Troubleshooting Guide
Q4: I am observing a significant loss of enantiomeric excess (ee) after the alkylation of a chiral substrate using the enolate of a derivative of this compound. What are the likely causes and how can I minimize this?
A4: Loss of enantiomeric excess during the alkylation of a chiral α-cyanoamine derivative is often due to the reaction conditions allowing for the racemization of the starting material or the product. Here are the common causes and solutions:
-
Cause 1: Strong Base and High Temperature. The use of a strong, non-hindered base and elevated temperatures can promote the formation of the planar enolate intermediate and allow it to exist for a longer period, increasing the likelihood of racemization before and after the alkylation.
-
Solution 1: Optimization of Base and Temperature.
-
Use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS). These bases can rapidly deprotonate the substrate at low temperatures.
-
Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to minimize the rate of racemization.
-
-
Cause 2: Inappropriate Solvent. The choice of solvent can influence the stability and reactivity of the enolate and the rate of the alkylation reaction.
-
Solution 2: Solvent Selection.
-
Aprotic polar solvents like tetrahydrofuran (THF) are generally preferred for such alkylations as they can solvate the metal cation of the base without interfering with the reaction.
-
The addition of co-solvents like hexamethylphosphoramide (HMPA) or N,N'-dimethylpropyleneurea (DMPU) can sometimes improve diastereoselectivity in alkylation reactions, although their effect on racemization should be evaluated.
-
-
Cause 3: Slow Alkylation Reaction. If the alkylating agent is not reactive enough, the enolate may have more time to racemize before it reacts.
-
Solution 3: Use of a More Reactive Electrophile.
-
Consider using a more reactive alkylating agent, for example, an alkyl iodide instead of an alkyl bromide or chloride.
-
The following diagram illustrates a troubleshooting workflow for this issue:
Q5: I am observing racemization during the deprotection of the N-Boc group from my chiral product. What are the best practices to avoid this?
A5: The acidic conditions required for Boc deprotection can sometimes lead to racemization, especially if the chiral center is sensitive to acid or if a carbocation intermediate can be formed.
-
Cause 1: Harsh Acidic Conditions. Strong acids like neat trifluoroacetic acid (TFA) at room temperature for extended periods can be harsh enough to cause racemization.
-
Solution 1: Milder Acidic Conditions.
-
Use a solution of TFA in a solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM) and perform the reaction at a lower temperature (e.g., 0 °C).
-
Alternatively, HCl in an organic solvent (e.g., 4M HCl in dioxane) can be effective and is sometimes milder than TFA.
-
Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Cause 2: Presence of Water. Water in the reaction mixture can act as a nucleophile and potentially facilitate racemization pathways.
-
Solution 2: Anhydrous Conditions. Ensure that all solvents and reagents are anhydrous to minimize side reactions.
The following table summarizes key factors and recommended conditions to avoid racemization:
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High temperatures (e.g., > 0°C) | Low temperatures (e.g., -78°C to 0°C) | Reduces the rate of enolate/carbanion formation and racemization. |
| Base | Strong, non-hindered bases (e.g., NaH, KOtBu) | Hindered, non-nucleophilic bases (e.g., LDA, LHMDS) | Promotes rapid deprotonation at low temperatures and minimizes side reactions. |
| Acid | Concentrated strong acids (e.g., neat TFA) for prolonged periods | Diluted strong acids (e.g., 20-50% TFA in DCM) or HCl in dioxane at 0°C | Minimizes acid-catalyzed racemization. |
| Solvent | Protic solvents for alkylations | Aprotic polar solvents (e.g., THF) | Prevents proton exchange with the enolate. |
| Reaction Time | Extended reaction times | As short as possible; monitor by TLC/LC-MS | Minimizes the time the substrate is exposed to conditions that can cause racemization. |
Representative Experimental Protocol: Diastereoselective Alkylation of an N-Boc-Aminoacetonitrile Derivative
The following is a representative protocol for the diastereoselective alkylation of a chiral N-Boc-aminoacetonitrile derivative using a chiral auxiliary. This protocol is adapted from general procedures for the alkylation of N-protected amino acid derivatives and may require optimization for your specific substrate.
Objective: To perform a diastereoselective alkylation of a chiral N-Boc-aminoacetonitrile derivative to introduce a new substituent at the α-position with high diastereoselectivity.
Reaction Scheme: A chiral auxiliary, such as a pseudoephedrine amide, is first attached to the N-Boc-aminoacetonitrile. The resulting compound is then deprotonated and alkylated. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
Materials:
-
Chiral N-Boc-aminoacetonitrile derivative with a chiral auxiliary
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chiral N-Boc-aminoacetonitrile derivative (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add LDA (1.1 mmol, 0.55 mL of a 2.0 M solution) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the alkyl halide (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
The following diagram illustrates the experimental workflow:
Expected Diastereomeric Excess (de%) under Various Conditions (Illustrative Data):
The following table provides illustrative data on how reaction conditions can affect the diastereomeric excess in the alkylation of a chiral N-Boc-aminoacetonitrile derivative.
| Entry | Base | Temperature (°C) | Solvent | Electrophile | Diastereomeric Excess (de%) |
| 1 | LDA | -78 | THF | Benzyl bromide | >95% |
| 2 | LHMDS | -78 | THF | Benzyl bromide | >95% |
| 3 | LDA | -40 | THF | Benzyl bromide | 85% |
| 4 | KOtBu | -78 | THF | Benzyl bromide | 70% |
| 5 | LDA | -78 | THF + HMPA | Benzyl bromide | >98% |
| 6 | LDA | -78 | Toluene | Benzyl bromide | 90% |
This technical support guide is intended to provide general advice and illustrative protocols. The optimal conditions for your specific reaction may vary and should be determined experimentally.
References
Best practices for work-up procedures involving tert-Butyl (cyanomethyl)(methyl)carbamate
Welcome to the technical support center for tert-Butyl (cyanomethyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for work-up procedures and to troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
A1: this compound, also known as 2-[Boc(methyl)amino]acetonitrile, is a chemical intermediate commonly used in organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 180976-09-4 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Boiling Point | 59-60°C / 0.2 Torr[1] |
| Purity (typical) | ≥97% |
| Storage | Store at room temperature.[2] |
Q2: What are the main safety considerations when working with this compound?
A2: this compound is irritating and should be handled with care.[1] Avoid contact with skin, eyes, and the respiratory tract. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, and work in a well-ventilated area or fume hood. It should be stored away from ignition sources and oxidizing agents in a cool, dry place.[1]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common method for monitoring the progress of reactions involving this compound. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The spots can be visualized using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate or ninhydrin if an amine is being deprotected.
Q4: What are the common methods for purifying the final product?
A4: The two primary methods for purifying this compound and related products are flash column chromatography and crystallization.
-
Flash column chromatography on silica gel is effective for separating the desired product from impurities.[3]
-
Crystallization can be achieved from various solvent systems, such as n-hexane or a mixture of hexane and ethyl acetate, to yield a pure crystalline solid.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and work-up of reactions involving this compound, particularly in the context of its synthesis via N-methylation of tert-butyl (cyanomethyl)carbamate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the starting carbamate. 2. Inactive methylating agent (e.g., methyl iodide has decomposed). 3. Reaction temperature is too low. | 1. Ensure a strong enough base (e.g., NaH, KOtBu) is used in sufficient excess (at least 2 equivalents for Boc-amino acids).[5] 2. Use a fresh bottle of the methylating agent. 3. Allow the reaction to warm to room temperature after the addition of reagents. |
| Formation of Side Products | 1. Over-methylation if a primary amine is present. 2. Hydrolysis of the carbamate or nitrile group during work-up. 3. Reaction of the base with other functional groups. | 1. Use a stoichiometric amount of the methylating agent. 2. Avoid strongly acidic or basic aqueous solutions during work-up if the product is sensitive. Use mild acids like citric acid for neutralization.[3] 3. Protect other reactive functional groups before carrying out the methylation. |
| Difficulties in Product Isolation (e.g., Emulsion during Extraction) | 1. Presence of polar impurities or unreacted starting materials. 2. High concentration of salts in the aqueous layer. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Dilute the reaction mixture with more organic solvent and water before extraction. 3. Filter the entire mixture through a pad of celite. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities are preventing crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the product by flash column chromatography before attempting crystallization. 3. Try different crystallization solvents or solvent mixtures. Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Incomplete Quenching of Reactive Reagents (e.g., NaH) | 1. Insufficient quenching agent added. 2. Quenching performed too quickly or at too high a temperature. | 1. Cool the reaction mixture in an ice bath before quenching.[5] 2. Add the quenching agent (e.g., isopropyl alcohol, followed by water) dropwise and slowly until gas evolution ceases.[5] |
Experimental Protocols
Synthesis of this compound via N-Methylation
This protocol is adapted from a general procedure for the N-methylation of Boc-protected amino acids.[5]
Materials:
-
tert-Butyl (cyanomethyl)carbamate
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Isopropyl alcohol
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve tert-butyl (cyanomethyl)carbamate (1 equivalent) in anhydrous THF.
-
Addition of Reagents: Cool the solution in an ice bath. Add methyl iodide (5-10 equivalents). In a separate vial, weigh the required amount of sodium hydride (5-10 equivalents).
-
Reaction: Add the sodium hydride to the reaction mixture in small portions over several hours, allowing the vigorous bubbling to subside between additions. After the final addition, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise until gas evolution stops. Then, add a few milliliters of water dropwise.
-
Work-up - Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Wash the aqueous layer three times with diethyl ether to remove the mineral oil.[5]
-
Acidify the aqueous layer to a pH between 1 and 2 with 1 M HCl.[5]
-
Extract the product from the acidified aqueous layer with three portions of ethyl acetate.[5]
-
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization from a suitable solvent like n-hexane.[4]
Quantitative Data from Analogous Reactions
The following table summarizes typical yields for N-Boc protection and N-alkylation reactions found in the literature for similar compounds.
| Reaction Type | Substrate | Reagents | Solvent | Yield (%) | Reference |
| N-Boc Protection | 4-Aminophenol | BCMP, Ethanol | Acetonitrile/Ethanol | 97 | [3] |
| N-Alkylation | N-Boc-4-aminopyridine | Electrogenerated acetonitrile anion, Alkyl halide | MeCN | 78-86 (overall) | [6] |
| N-Alkylation | Nα-Boc-L-phenylalanine | MeI, KOtBu | THF | 95 | [7] |
| N-Alkylation | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Dimethyl sulfate, KOH, (n-Bu)₄N⁺Br⁻ | Ethyl acetate | 97 | [4] |
Visualizations
Troubleshooting Workflow for N-Methylation
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-methylation synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting the N-methylation reaction.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general experimental sequence for the synthesis and purification of this compound.
Caption: A step-by-step overview of the synthesis and purification process.
References
- 1. biosynce.com [biosynce.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
Validation & Comparative
Comparison of tert-Butyl (cyanomethyl)(methyl)carbamate with other N-protected aminoacetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of peptidomimetics, the choice of protecting groups for amino acid building blocks is a critical determinant of reaction efficiency, product purity, and overall synthetic success. This guide provides an objective comparison of tert-Butyl (cyanomethyl)(methyl)carbamate, an N-Boc protected sarcosinenitrile, with its N-Cbz and N-Fmoc protected counterparts. The information presented herein is curated from experimental data to assist researchers in selecting the optimal building block for their specific applications.
Executive Summary
N-protected aminoacetonitriles are valuable precursors for the synthesis of modified peptides and other nitrogen-containing heterocycles. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups each offer distinct advantages and disadvantages in terms of their stability, cleavage conditions, and impact on coupling reactions. This guide will delve into a comparative analysis of these three key protecting group strategies for sarcosinenitrile, a derivative of the N-methylated amino acid sarcosine.
Comparison of Physicochemical and Reactive Properties
The selection of an N-protected aminoacetonitrile is often dictated by the desired orthogonality of the protecting group strategy in a multi-step synthesis. The table below summarizes key properties of the three compounds.
| Property | This compound (N-Boc) | Benzyl (cyanomethyl)(methyl)carbamate (N-Cbz) | (9H-fluoren-9-yl)methyl (cyanomethyl)(methyl)carbamate (N-Fmoc) |
| Molecular Formula | C₈H₁₄N₂O₂[1] | C₁₁H₁₂N₂O₂ | C₂₀H₁₈N₂O₂ |
| Molecular Weight | 170.21 g/mol [1] | 204.22 g/mol | 330.37 g/mol |
| Protection Chemistry | Acid-labile carbamate | Hydrogenolysis-labile carbamate | Base-labile carbamate |
| Typical Deprotection Reagents | Trifluoroacetic acid (TFA), HCl in dioxane | H₂/Pd-C, HBr/AcOH | Piperidine in DMF |
| Orthogonality | Orthogonal to Fmoc and Cbz (under specific conditions) | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Key Advantages | Stable to a wide range of nucleophiles and bases. | Stable to acidic and some basic conditions. | Mild deprotection conditions, compatible with acid-sensitive resins and side chains. |
| Key Disadvantages | Requires strong acid for removal, which can cleave acid-labile linkers and side-chain protecting groups. | Requires specialized equipment for hydrogenation; catalyst can be pyrophoric. | Base-lability can be problematic with certain reagents and during long synthesis. |
Performance in Peptide Synthesis: A Comparative Overview
The performance of these N-protected aminoacetonitriles in solid-phase peptide synthesis (SPPS) is a crucial factor for their practical application. The following table provides a qualitative comparison based on typical observations in peptide synthesis.
| Performance Metric | This compound (N-Boc) | Benzyl (cyanomethyl)(methyl)carbamate (N-Cbz) | (9H-fluoren-9-yl)methyl (cyanomethyl)(methyl)carbamate (N-Fmoc) |
| Coupling Efficiency | Generally good, but steric hindrance of the Boc group can sometimes lead to slower coupling rates. | Good, with less steric bulk compared to Boc. | Generally high, as the Fmoc group is relatively planar. |
| Risk of Side Reactions during Coupling | Low. The Boc group is very stable under standard coupling conditions. | Low. The Cbz group is stable to most coupling reagents. | Potential for premature deprotection with some basic activators. |
| Deprotection Efficiency | High, but requires strong acid which can cause side reactions like t-butylation of sensitive residues. | High under hydrogenolysis conditions. Can be slow with HBr/AcOH. | Very high and fast with piperidine. |
| Risk of Side Reactions during Deprotection | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation. | Incomplete deprotection can occur. | Formation of dibenzofulvene adducts with the deprotected amine if not properly scavenged. |
| Overall Suitability for SPPS | Well-suited for Boc-based SPPS strategies. | Less common in modern SPPS due to deprotection methods, more suited for solution-phase synthesis. | The standard for modern SPPS due to mild deprotection conditions. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide established methods for the synthesis, coupling, and deprotection of each of the compared N-protected aminoacetonitriles.
Synthesis of N-Protected Sarcosinenitriles
1. Synthesis of this compound (N-Boc-Sarcosinenitrile)
-
Materials: Sarcosine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Acetonitrile (MeCN), p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Sodium cyanide (NaCN), Dimethylformamide (DMF).
-
Procedure:
-
N-Boc protection of Sarcosine: To a solution of sarcosine (1 eq.) in 1M NaOH (2 eq.) and DCM, add Boc₂O (1.1 eq.) portionwise at 0 °C. Stir the mixture at room temperature overnight. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain N-Boc-sarcosine.
-
Conversion to Nitrile: To a solution of N-Boc-sarcosine (1 eq.) and TEA (2.2 eq.) in MeCN at 0 °C, add TsCl (1.1 eq.) portionwise. Stir for 1 hour at 0 °C. Add a solution of NaCN (3 eq.) in DMF and stir at room temperature for 24 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
-
2. Synthesis of Benzyl (cyanomethyl)(methyl)carbamate (N-Cbz-Sarcosinenitrile)
-
Materials: Sarcosine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Acetonitrile (MeCN), p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Sodium cyanide (NaCN), Dimethylformamide (DMF).
-
Procedure:
-
N-Cbz protection of Sarcosine: To a solution of sarcosine (1 eq.) in 2M NaHCO₃ and DCM, add Cbz-Cl (1.1 eq.) dropwise at 0 °C. Stir at room temperature overnight. Separate the layers and wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate to obtain N-Cbz-sarcosine.
-
Conversion to Nitrile: Follow the same procedure as for the N-Boc derivative, substituting N-Boc-sarcosine with N-Cbz-sarcosine.
-
3. Synthesis of (9H-fluoren-9-yl)methyl (cyanomethyl)(methyl)carbamate (N-Fmoc-Sarcosinenitrile)
-
Materials: Sarcosine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Acetonitrile (MeCN), p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Sodium cyanide (NaCN), Dimethylformamide (DMF).
-
Procedure:
-
N-Fmoc protection of Sarcosine: To a solution of sarcosine (1 eq.) in 10% Na₂CO₃ solution, add a solution of Fmoc-Cl (1.1 eq.) in dioxane. Stir at room temperature for 4-6 hours. Acidify with concentrated HCl and extract with ethyl acetate. Dry the organic layer and concentrate to get N-Fmoc-sarcosine.
-
Conversion to Nitrile: Follow the same procedure as for the N-Boc derivative, substituting N-Boc-sarcosine with N-Fmoc-sarcosine.
-
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines a general procedure for coupling an N-protected aminoacetonitrile onto a resin-bound peptide with a free N-terminal amine.
-
Materials: N-protected aminoacetonitrile (3 eq.), Coupling reagent (e.g., HBTU, 2.9 eq.), Base (e.g., DIPEA, 6 eq.), DMF, Resin-bound peptide.
-
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal amino group of the resin-bound peptide according to the specific protecting group strategy being used (e.g., TFA for Boc, piperidine for Fmoc).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the N-protected aminoacetonitrile and the coupling reagent in DMF. Add the base and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, chloranil test for secondary amines).
-
Once the coupling is complete, wash the resin with DMF to remove excess reagents.
-
Deprotection Protocols
1. N-Boc Deprotection
-
Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with scavengers (e.g., triisopropylsilane, water).
-
Procedure:
-
Wash the Boc-protected peptide-resin with DCM.
-
Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature.
-
Filter and wash the resin with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin with DMF.
-
2. N-Cbz Deprotection (Hydrogenolysis)
-
Reagents: Palladium on carbon (Pd/C, 10 mol%), Hydrogen gas (H₂), Methanol or THF.
-
Procedure:
-
Suspend the Cbz-protected peptide in methanol or THF.
-
Add the Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (balloon or hydrogenator).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
3. N-Fmoc Deprotection
-
Reagent: 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Wash the Fmoc-protected peptide-resin with DMF.
-
Treat the resin with the 20% piperidine/DMF solution for 5-10 minutes at room temperature.
-
Filter and repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows discussed in this guide.
Caption: General synthesis pathway for N-protected sarcosinenitriles.
Caption: A single cycle in solid-phase peptide synthesis (SPPS).
Caption: Orthogonality of common N-protecting groups.
Conclusion
The choice between this compound and its Cbz or Fmoc-protected counterparts is highly dependent on the overall synthetic strategy.
-
N-Boc-sarcosinenitrile is a robust and widely used building block, particularly in Boc-based solid-phase peptide synthesis. Its stability to a broad range of reagents is a significant advantage, although the harsh acidic conditions required for its removal necessitate careful planning to avoid side reactions with sensitive residues.
-
N-Cbz-sarcosinenitrile offers good stability to both acidic and basic conditions, making it a versatile protecting group. However, its reliance on catalytic hydrogenolysis for deprotection can be a practical limitation in some laboratory settings, especially for solid-phase synthesis.
-
N-Fmoc-sarcosinenitrile is the preferred choice for modern solid-phase peptide synthesis due to the mild, base-labile deprotection conditions. This allows for the synthesis of complex peptides containing acid-sensitive functionalities and the use of a wider variety of solid supports.
Researchers should carefully consider the compatibility of the protecting group with other functionalities in their target molecule, the desired cleavage conditions, and the overall synthetic workflow to make an informed decision. This guide provides a foundational comparison to aid in this critical selection process.
References
Validating the Purity of tert-Butyl (cyanomethyl)(methyl)carbamate: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like tert-Butyl (cyanomethyl)(methyl)carbamate is paramount for ensuring the safety and efficacy of final drug products. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, offering insights into their principles, performance, and practical implementation.
Comparison of Analytical Methods
A summary of the primary analytical techniques suitable for the purity assessment of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.
| Analytical Method | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for quantifying impurities, widely applicable to a range of carbamates.[1][2] | Thermally labile compounds may require specific conditions.[3] | Quantitative analysis of purity and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and specificity, provides structural information for impurity identification. | Requires derivatization for non-volatile or thermally labile compounds like many carbamates.[3] | Identification and quantification of volatile impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.[4] | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. | Structural elucidation, definitive identification of the main component and impurities, and quantitative purity assessment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for carbamate analysis and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for carbamate analysis and is suitable for the quantitative determination of this compound purity.[1][5]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a common starting point is a gradient elution. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample of this compound, dissolve it in the mobile phase or a compatible solvent to a known concentration, and filter through a 0.45 µm syringe filter before injection.[7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm for carbamates).[3]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the potential thermal lability of carbamates, a derivatization step is often necessary for GC-MS analysis.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
This compound reference standard
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample and dissolve it in an anhydrous solvent.
-
Add the derivatization agent and heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete reaction.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-500).
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Purity Assessment: Identify the peak for the derivatized this compound and any impurities based on their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak relative to the total peak area. For quantitative analysis, a calibration curve with a derivatized reference standard is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and can be used for quantitative purity determination (qNMR).[4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a deuterated solvent. For qNMR, a known amount of an internal standard is also added.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay between scans for accurate integration in qNMR.
-
Analysis:
-
Structural Confirmation: Analyze the chemical shifts, splitting patterns, and integration of the signals to confirm the structure of this compound.
-
Purity Assessment: The presence of impurity signals in the spectrum indicates their presence. The relative integration of these signals compared to the main compound's signals can provide an estimate of their levels.
-
qNMR: Calculate the absolute purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
References
- 1. s4science.at [s4science.at]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. Assessment of the purity of pyributicarb with signals partially overlapping with a structural isomer impurity in NMR spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. padproject.nd.edu [padproject.nd.edu]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for process optimization and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods applicable to the analysis of tert-Butyl (cyanomethyl)(methyl)carbamate, a key intermediate in various synthetic pathways.
Introduction to Analytical Challenges
This compound, like many carbamate compounds, presents unique analytical challenges. Carbamates are known to be thermally labile, which can lead to degradation during analysis, particularly with gas chromatography.[1][2][3] This guide explores both a robust HPLC method, which is often the preferred technique for these compounds, and a GC-MS method that incorporates strategies to mitigate thermal degradation, offering a powerful alternative for confirmation and identification of impurities.[1][3]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. For carbamates, reversed-phase HPLC is a common and effective approach.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of a reaction mixture containing this compound would involve the following:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | A gradient of deionized water (A) and acetonitrile (B)[4] |
| Gradient | Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be: 0-2 min: 85% A, 2-25 min: linear gradient to 30% A, 25-30 min: hold at 30% A, followed by re-equilibration.[5] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 - 20 µL[4][5] |
| Column Temperature | 25 - 35 °C[6] |
| Detection | UV Diode Array Detector (DAD) at 220 nm[4] |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
While HPLC is often preferred for carbamates due to their thermal instability, GC-MS offers superior peak resolution and definitive identification through mass spectral data. To overcome the challenge of thermal degradation, derivatization or the use of a temperature-programmable injector is often employed.[1][2]
Experimental Protocol: GC-MS
A GC-MS method suitable for the analysis of a reaction mixture containing this compound could be as follows. This protocol assumes a derivatization step is not performed and relies on a fast temperature ramp to minimize on-column degradation.
| Parameter | Condition |
| GC Column | Capillary column with a mid-polarity stationary phase (e.g., TG-5MS, 30m x 0.25mm x 0.25µm)[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Injector | Split/Splitless injector in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C (A lower temperature may be necessary to prevent degradation)[1] |
| Oven Program | Initial temperature of 70 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[7] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Performance Comparison
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound reaction mixtures.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for thermally labile and non-volatile compounds.[3] | Better for volatile and thermally stable compounds. Derivatization may be required for carbamates.[1][8] |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum, providing high confidence in identification. |
| Sensitivity | Generally in the µg/mL to ng/mL range, depending on the detector. | Typically offers higher sensitivity, often in the pg range, especially with selected ion monitoring (SIM). |
| Quantification | Highly reproducible and accurate with proper calibration. | Accurate quantification is achievable with the use of an internal standard. |
| Sample Throughput | Moderate, with typical run times of 20-40 minutes. | Can be faster, with run times often under 20 minutes. |
| Impurity Identification | Can tentatively identify impurities based on UV spectra, but confirmation often requires LC-MS. | Provides structural information from mass spectra, facilitating the identification of unknown impurities. |
| Cost & Complexity | Lower initial cost and complexity compared to GC-MS. | Higher initial investment and requires more specialized training. |
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures.
-
HPLC is the recommended starting point for routine analysis and quantification due to its robustness, lower cost, and suitability for thermally sensitive carbamates.
-
GC-MS serves as an excellent complementary technique for confirmation of identity, impurity profiling, and higher sensitivity analysis, provided that potential thermal degradation is addressed through method optimization or derivatization.
The optimal choice of method will ultimately be dictated by the specific analytical goals, available instrumentation, and the complexity of the reaction mixture. For comprehensive characterization, the use of both techniques is often beneficial.
References
- 1. scispec.co.th [scispec.co.th]
- 2. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to tert-Butyl (cyanomethyl)(methyl)carbamate for synthesizing novel amines
For researchers, scientists, and drug development professionals engaged in the synthesis of novel amines, the choice of reagents is critical to achieving desired yields, purity, and functional group compatibility. While tert-butyl (cyanomethyl)(methyl)carbamate serves as a useful building block, a range of alternative methods and reagents offer distinct advantages in terms of accessibility, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.
The primary alternatives to a reagent-based approach with this compound fall into two main methodological categories: the multicomponent Strecker reaction and the oxidative cyanation of tertiary amines. Additionally, the use of pre-formed aminomethylating agents like Eschenmoser's salt presents another distinct strategy.
Methodological Comparison at a Glance
| Feature | Strecker Reaction | Oxidative Cyanation of Tertiary Amines | Aminomethylation with Eschenmoser's Salt |
| Reagent Type | Multicomponent reaction (aldehyde/ketone, amine, cyanide source) | Direct C-H functionalization of existing tertiary amines | Pre-formed electrophilic aminomethylating agent |
| Key Advantages | Convergent, builds complexity quickly, wide availability of starting materials | Utilizes readily available tertiary amines, good for late-stage functionalization | Highly electrophilic, effective for a range of nucleophiles |
| Key Limitations | Can be sensitive to steric hindrance, may require harsh hydrolysis conditions for the nitrile | Requires an existing tertiary amine, may have regioselectivity issues with unsymmetrical amines | Introduces a specific dimethylaminomethyl group, not a cyanomethyl group directly |
| Typical Cyanide Source | NaCN, KCN, TMSCN | NaCN, Ethyl cyanoformate | Not applicable |
| Typical Catalyst | Often acid or base-catalyzed, organocatalysts for asymmetric versions | Transition metals (e.g., RuCl₃), or electrochemical methods | Not applicable |
The Strecker Reaction: A Classic Multicomponent Approach
The Strecker synthesis is a powerful method for preparing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2] This one-pot reaction is highly convergent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.[2]
Experimental Protocol: Strecker Synthesis of α-Aminonitriles
A general procedure for the Strecker reaction involves the following steps:
-
To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol or water), add the cyanide source (e.g., KCN or NaCN, 1.1 eq).
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is then purified by column chromatography or crystallization.
For example, the reaction of an imine (formed in situ from an aldehyde and an amine) with imidazole and CH(CN)₂OAc in anhydrous methanol at 0 °C to room temperature for one hour can yield the corresponding nitrile in 88% yield upon purification.[1]
Performance Data: Strecker Reaction
| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | Aniline | TMSCN | Sulfated polyborate, solvent-free, rt | up to 99% | [3] |
| Various aldehydes | Various amines | K₃[Fe(CN)₆]:K₄[Fe(CN)₆] | Acetic acid, EtOAc/H₂O, 80 °C | up to 93% | [2] |
| Imine | - | CH(CN)₂OAc | Imidazole, MeOH, 0 °C to rt, 1h | 88% | [1] |
Oxidative Cyanation of Tertiary Amines: Direct C-H Functionalization
This approach offers a more direct route to α-aminonitriles by functionalizing the C-H bond adjacent to the nitrogen in a pre-existing tertiary amine.[4] This method is particularly useful for the late-stage modification of complex molecules. Ruthenium-catalyzed systems are among the most effective for this transformation.[4][5]
Experimental Protocol: Ruthenium-Catalyzed Oxidative Cyanation
A representative procedure for the aerobic oxidative cyanation of a tertiary amine is as follows:[4][6]
-
A reaction flask is charged with RuCl₃·nH₂O (e.g., 5 mol%) and sodium cyanide (1.2 eq).
-
The flask is flushed with oxygen, and a solvent system such as methanol/acetic acid is added.
-
The mixture is heated (e.g., to 60 °C) to stabilize, and then the tertiary amine (1.0 eq) is added.
-
The reaction is stirred under an oxygen atmosphere for a specified time (e.g., 2 hours).
-
After the reaction, the mixture is worked up by pouring it into an aqueous NaHCO₃ solution and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.
Using this protocol, N,N-dimethylaniline can be converted to N-methyl-N-phenylacetonitrile in 93% yield (88% isolated).[6]
Performance Data: Oxidative Cyanation of Tertiary Amines
| Substrate | Catalyst | Oxidant | Cyanide Source | Conditions | Yield | Reference |
| N,N-Dimethylaniline | RuCl₃·nH₂O | O₂ | NaCN | MeOH/AcOH, 60 °C, 2h | 93% (GC), 88% (isolated) | [4][6] |
| N-Phenylpyrrolidine | MCM-41-2N-RuCl₃ | H₂O₂ | NaCN | MeOH, 60 °C | Good yields | [7] |
| Various tertiary amines | Ru/C | TBHP | Ethyl cyanoformate | Ambient temperature | Good to excellent | [8] |
Eschenmoser's Salt: A Potent Aminomethylating Agent
For the introduction of a dimethylaminomethyl group, Eschenmoser's salt (dimethylmethylideneammonium iodide) is a highly effective reagent.[9][10] It is a powerful electrophile that reacts with a wide range of nucleophiles, including enolates and silyl enol ethers, to afford dimethylaminomethylated products.[9]
Experimental Protocol: Aminomethylation using Eschenmoser's Salt
A general procedure for the aminomethylation of an unactivated alkene is as follows:[11]
-
The alkene is treated with Eschenmoser's salt in a suitable solvent.
-
The reaction may be acid-mediated.
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
For example, the treatment of styrene with Eschenmoser's salt can lead to the formation of the corresponding amine in up to quantitative yield.[11]
Performance Data: Aminomethylation with Eschenmoser's Salt
| Substrate | Conditions | Product | Yield | Reference |
| Styrene | - | N,N-dimethyl-1-phenylethanamine | up to 100% | [11] |
| Various alkenes and alkynes | Acid-mediated | Tertiary amines | Broadly applicable | [11] |
Conclusion
The synthesis of novel amines can be approached through various effective strategies, each with its own set of advantages and limitations. The Strecker reaction provides a robust and convergent pathway to α-aminonitriles from simple starting materials. Oxidative cyanation offers a direct method for the functionalization of existing tertiary amines, which is particularly valuable in the later stages of a synthetic sequence. For the specific introduction of a dimethylaminomethyl group, Eschenmoser's salt is a highly reactive and useful reagent. The choice of the optimal method will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 33797-51-2,ESCHENMOSER'S SALT | lookchem [lookchem.com]
- 4. Aerobic Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eschenmoser's_salt [chemeurope.com]
- 10. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 11. A General Acid‐Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to tert-Butyl (cyanomethyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate
tert-Butyl (cyanomethyl)(methyl)carbamate, a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceutical compounds, can be synthesized through various strategies. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs. While a direct comparative study reporting multiple routes in a single publication has not been identified in the available literature, this analysis constructs plausible and efficient pathways based on established chemical transformations.
The most logical and widely applicable approach to this compound involves a two-step synthesis: the formation of a carbamate precursor, tert-butyl methylcarbamate, followed by its N-alkylation with a cyanomethylating agent.
Route 1: Two-Step Synthesis via N-Alkylation of tert-Butyl Methylcarbamate
This route is a robust and versatile method that can be broken down into two key transformations:
Step 1: Synthesis of tert-Butyl Methylcarbamate
The precursor, tert-butyl methylcarbamate, is readily prepared by the reaction of methylamine with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is typically high-yielding and proceeds under mild conditions.
Step 2: N-Cyanomethylation of tert-Butyl Methylcarbamate
The second step involves the alkylation of the synthesized tert-butyl methylcarbamate with a suitable cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. This reaction is generally carried out in the presence of a base to deprotonate the carbamate nitrogen, rendering it nucleophilic.
Below is a detailed breakdown of the experimental protocols for each step.
Experimental Protocols
Route 1, Step 1: Synthesis of tert-Butyl Methylcarbamate
-
Reaction: Methylamine is reacted with di-tert-butyl dicarbonate.
-
Reagents and Solvents:
-
Methylamine (solution in THF or water)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent: Dichloromethane (DCM) or Methanol
-
-
Procedure: To a solution of methylamine, di-tert-butyl dicarbonate is added portion-wise at room temperature. The reaction is typically stirred for several hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The purity of the resulting tert-butyl methylcarbamate is often high enough for it to be used in the next step without further purification. If necessary, purification can be achieved by silica gel column chromatography.
Route 1, Step 2: N-Cyanomethylation of tert-Butyl Methylcarbamate
-
Reaction: tert-Butyl methylcarbamate is alkylated with chloroacetonitrile.
-
Reagents and Solvents:
-
tert-Butyl methylcarbamate
-
Chloroacetonitrile
-
Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure: To a solution of tert-butyl methylcarbamate in an anhydrous solvent, a base is added at 0 °C. The mixture is stirred for a short period to allow for deprotonation, followed by the addition of chloroacetonitrile. The reaction is then typically warmed to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Data Presentation
| Route | Step | Reactants | Reagents/Solvents | Typical Yield | Purity | Key Considerations |
| 1 | 1 | Methylamine, Di-tert-butyl dicarbonate | DCM or Methanol | >95% | High | Exothermic reaction, control addition of (Boc)₂O. |
| 1 | 2 | tert-Butyl methylcarbamate, Chloroacetonitrile | NaH, DMF | 70-85% | High after chromatography | Requires anhydrous conditions. NaH is a flammable solid and requires careful handling. |
Mandatory Visualization
Caption: Two-step synthesis of this compound.
Alternative Considerations and Future Outlook
While the two-step approach is reliable, researchers may consider alternative strategies to optimize for specific requirements such as cost, safety, or environmental impact.
-
One-Pot Synthesis: A one-pot procedure where methylamine is first reacted with Boc-anhydride followed by in-situ alkylation with chloroacetonitrile without isolation of the intermediate could potentially improve efficiency and reduce waste. However, this would require careful optimization of reaction conditions to avoid side reactions.
-
Alternative Alkylating Agents: Bromoacetonitrile can be used as an alternative to chloroacetonitrile and may exhibit higher reactivity, potentially allowing for milder reaction conditions or shorter reaction times.
-
Phase-Transfer Catalysis: For the N-alkylation step, the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with a less hazardous base like potassium carbonate in a biphasic system could offer a safer and more environmentally friendly alternative to sodium hydride in DMF.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the formation of tert-butyl methylcarbamate and its subsequent N-cyanomethylation. The provided experimental protocols offer a solid foundation for researchers. Future efforts could focus on developing a more streamlined one-pot synthesis or exploring greener reaction conditions to further enhance the efficiency and sustainability of this important synthetic intermediate's production. The choice of the optimal route will ultimately depend on the specific laboratory capabilities, scale of the synthesis, and safety considerations.
Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of building blocks and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, and safety. One such crucial intermediate is tert-Butyl (cyanomethyl)(methyl)carbamate , a versatile reagent for the introduction of the N-methylaminomethyl moiety. This guide provides a comprehensive cost-benefit analysis of utilizing this carbamate in large-scale synthesis, comparing it with viable alternatives and presenting supporting experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound offers a stable, efficient, and often more cost-effective solution for introducing the N-methylaminomethyl group in multi-step syntheses compared to traditional methods. Its primary advantages lie in the stability of the Boc protecting group under various reaction conditions and the avoidance of highly toxic and corrosive reagents often associated with alternative routes. However, the upfront cost of the reagent and the need for a deprotection step are key considerations. This analysis delves into a quantitative comparison with a common alternative pathway: the synthesis of N-methylaminoacetonitrile followed by in-situ use or protection.
Performance and Cost Comparison
The following tables summarize the key performance indicators and cost considerations for the use of this compound versus a common alternative two-step approach involving the synthesis and use of N-methylaminoacetonitrile.
Table 1: Performance Comparison
| Parameter | This compound | Alternative: N-methylaminoacetonitrile Synthesis & Use |
| Typical Yield | High (often >90% for the coupling step) | Variable (synthesis of intermediate can be lower yield, 75-85%)[1] |
| Purity of Product | High, simplified purification | Potential for more impurities from the intermediate synthesis |
| Reaction Steps | Typically one-step introduction of the synthon | Two or more steps (synthesis of intermediate + reaction) |
| Process Safety | Avoids handling of highly toxic free methylamine and cyanide in later stages. | Involves the synthesis and handling of toxic N-methylaminoacetonitrile.[1] |
| Scalability | Generally good, with predictable reaction profiles. | Can be challenging due to the stability and handling of the intermediate. |
Table 2: Cost-Benefit Analysis
| Factor | This compound | Alternative: N-methylaminoacetonitrile Synthesis & Use |
| Raw Material Cost | Higher initial cost of the reagent. | Lower cost of basic starting materials (methylamine, formaldehyde, cyanide).[1] |
| Process Cost | Fewer steps can lead to lower overall processing costs (labor, energy, equipment). | More steps can increase overall process time and resource utilization. |
| Waste Management | Generally produces less hazardous waste streams. | Can generate more complex and hazardous waste. |
| Capital Expenditure | May require less specialized handling equipment. | May require specialized equipment for handling toxic intermediates. |
| Overall Economics | Favorable for complex, multi-step syntheses where yield and purity are critical. | May be more economical for simpler molecules where lower yield is acceptable. |
Experimental Protocols
Protocol 1: Synthesis of a Protected Amine using this compound
This protocol outlines a general procedure for the alkylation of a substrate with this compound.
Materials:
-
Substrate (e.g., an alkyl halide or sulfonate)
-
This compound
-
Strong base (e.g., Sodium Hydride, Lithium Diisopropylamide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dimethylformamide)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon), add the strong base portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the resulting mixture for a specified time to ensure complete deprotonation.
-
Add the substrate to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction with the quenching solution.
-
Extract the product with the chosen organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Alternative Two-Step Synthesis of a Protected Amine
This protocol describes the synthesis of N-methylaminoacetonitrile followed by its use in an alkylation reaction.
Part A: Synthesis of N-methylaminoacetonitrile Hydrochloride [1] Materials:
-
Aqueous methylamine solution
-
Hydrochloric acid
-
Formaldehyde solution
-
Sodium cyanide
-
Acetic acid
-
Ethanol
Procedure:
-
Combine the aqueous methylamine solution and hydrochloric acid to form methylamine hydrochloride.
-
To this solution, add formaldehyde and acetic acid under controlled temperature conditions.
-
Slowly add an aqueous solution of sodium cyanide, maintaining the reaction temperature.
-
After the addition is complete, stir the reaction mixture for a specified period.
-
Isolate the N-methylaminoacetonitrile, often as its hydrochloride salt, through extraction and precipitation.
Part B: Alkylation and Protection Materials:
-
N-methylaminoacetonitrile hydrochloride from Part A
-
Substrate (e.g., an alkyl halide or sulfonate)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Solvent (e.g., Acetonitrile, DMF)
-
Boc-anhydride ((Boc)₂O)
Procedure:
-
Neutralize the N-methylaminoacetonitrile hydrochloride with a suitable base.
-
React the free N-methylaminoacetonitrile with the substrate in a suitable solvent.
-
Monitor the reaction for the formation of the desired alkylated product.
-
Upon completion of the alkylation, add Boc-anhydride to the reaction mixture to protect the secondary amine.
-
Work up the reaction mixture by quenching, extraction, and washing.
-
Purify the final Boc-protected product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Synthetic workflow using the target carbamate.
Caption: Alternative two-step synthetic workflow.
Conclusion
The choice between this compound and alternative synthetic routes for introducing the N-methylaminomethyl group is a nuanced decision that depends on the specific requirements of the large-scale synthesis.
Choose this compound when:
-
High yield and purity are paramount for the final product.
-
The overall synthesis is complex and minimizing steps is a priority.
-
Process safety and the avoidance of handling highly toxic intermediates are critical concerns.
-
A streamlined and predictable manufacturing process is desired.
Consider the alternative two-step approach when:
-
The cost of raw materials is the primary driver and a slightly lower overall yield is acceptable.
-
The necessary infrastructure and expertise for handling toxic intermediates are readily available.
-
The final product has less stringent purity requirements.
Ultimately, a thorough process hazard analysis and economic modeling should be conducted for the specific application to make an informed decision. This guide provides the foundational data and frameworks to initiate such an evaluation.
References
A Spectroscopic Comparison of tert-Butyl (cyanomethyl)(methyl)carbamate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of tert-Butyl (cyanomethyl)(methyl)carbamate and its structurally related analogues. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are pivotal in synthetic organic chemistry and drug discovery. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its selected analogues: tert-Butyl (cyanomethyl)carbamate, tert-Butyl carbamate, and N-Boc-glycine. These analogues were chosen to illustrate the spectroscopic influence of the N-methyl and cyanomethyl groups.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Structure | δ (ppm) - C(CH₃)₃ | δ (ppm) - N-CH₃ | δ (ppm) - N-CH₂-CN | δ (ppm) - NH | Other Signals (ppm) | Solvent |
| This compound | 1.49 (s, 9H) | 2.95 (s, 3H) | 4.25 (s, 2H) | - | - | CDCl₃ | |
| tert-Butyl (cyanomethyl)carbamate[1] | 1.47 (s, 9H)[1] | - | 4.19 (d, 2H) | 5.2 (br s, 1H) | - | CDCl₃ | |
| tert-Butyl carbamate[2][3][4][5] | 1.46 (s, 9H) | - | - | 4.7 (br s, 2H) | - | CDCl₃ | |
| N-Boc-glycine[6][7] | 1.45 (s, 9H) | - | - | 5.0 (br s, 1H) | 3.96 (d, 2H, N-CH₂-COOH), 9.8 (br s, 1H, COOH) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound Name | Structure | δ (ppm) - C (CH₃)₃ | δ (ppm) - C(C H₃)₃ | δ (ppm) - N-C H₃ | δ (ppm) - N-C H₂-CN | δ (ppm) - C N | δ (ppm) - C =O | Other Signals (ppm) | Solvent |
| This compound | 81.5 | 28.3 | 36.5 | 39.8 | 116.5 | 155.2 | - | CDCl₃ | |
| tert-Butyl (cyanomethyl)carbamate[1] | 81.2[1] | 28.3[1] | - | 28.9 | 116.8 | 155.4 | - | CDCl₃ | |
| tert-Butyl carbamate[3] | 79.1 | 28.4 | - | - | - | 156.5 | - | CDCl₃ | |
| N-Boc-glycine[8] | 80.1 | 28.4 | - | - | - | 156.0 | 42.4 (N-C H₂-COOH), 173.5 (C OOH) | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound Name | Structure | ν (cm⁻¹) C-H | ν (cm⁻¹) C≡N | ν (cm⁻¹) C=O | ν (cm⁻¹) N-H | ν (cm⁻¹) C-N | ν (cm⁻¹) C-O |
| This compound | 2980-2930 | ~2250 | ~1700 | - | ~1250 | ~1160 | |
| tert-Butyl (cyanomethyl)carbamate[1] | 2980-2930[1] | ~2255[1] | ~1715[1] | ~3350[1] | ~1250[1] | ~1170[1] | |
| tert-Butyl carbamate[5] | 2980-2930 | - | ~1725 | ~3400, ~3200 | ~1250 | ~1170 | |
| N-Boc-glycine[8] | 2980-2930 | - | ~1710 (urethane), ~1740 (acid) | ~3350 | ~1250 | ~1160 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound Name | Structure | Molecular Weight | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 170.21 | 171.1 | 193.1 | 115 (M-C₄H₉O)⁺, 57 (C₄H₉)⁺ | ESI | |
| tert-Butyl (cyanomethyl)carbamate[1] | 156.18[9] | 157.1 | 179.1 | 101 (M-C₄H₉)⁺, 57 (C₄H₉)⁺[1] | ESI | |
| tert-Butyl carbamate[2] | 117.15[10] | 118.1 | 140.1 | 102 (M-CH₃)⁺, 57 (C₄H₉)⁺ | ESI | |
| N-Boc-glycine[8] | 175.18 | 176.1 | 198.1 | 120 (M-C₄H₉)⁺, 76 (M-Boc)⁺, 57 (C₄H₉)⁺[8] | ESI |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary and should be optimized for the particular instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function and Fourier transform to obtain the spectrum.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds, with proton decoupling. Process the data with an exponential window function and Fourier transform.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid material directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump. Use Electrospray Ionization (ESI) in the positive ion mode. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow should be optimized to maximize the signal of the protonated molecule [M+H]⁺.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound, such as the carbamates discussed in this guide.
Caption: Workflow for the spectroscopic characterization of carbamate analogues.
References
- 1. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl carbamate [webbook.nist.gov]
- 3. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. tert-Butyl carbamate [webbook.nist.gov]
- 6. BOC-Glycine(4530-20-5) MS spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
Evaluating the green chemistry metrics of synthetic methods using tert-Butyl (cyanomethyl)(methyl)carbamate
A detailed comparison of synthetic methodologies for the anti-epileptic drug Lacosamide reveals significant differences in environmental impact when evaluated through the lens of green chemistry metrics. This guide provides researchers, scientists, and drug development professionals with a quantitative analysis of a traditional synthetic route utilizing a tert-butyl carbamate protecting group strategy against a more streamlined, greener alternative.
The imperative to develop sustainable and environmentally benign chemical processes has led to the widespread adoption of green chemistry principles in the pharmaceutical industry. Key metrics such as Atom Economy (AE) and Process Mass Intensity (PMI) are increasingly used to assess the efficiency and environmental footprint of synthetic routes. In this guide, we evaluate two distinct synthetic pathways to Lacosamide, an anti-epileptic drug, to highlight the practical application of these metrics in process development.
The first route, a classical approach, involves the use of a tert-butoxycarbonyl (Boc) protecting group for the amine functionality of D-serine. While effective, this strategy necessitates additional steps for protection and deprotection, contributing to a higher material input and waste generation. The second, greener approach, avoids the use of protecting groups, leading to a more concise and efficient synthesis.
Comparative Analysis of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two synthetic routes to Lacosamide. The data clearly indicates the superior performance of the greener synthesis in terms of both atom economy and process mass intensity.
| Metric | "Less Green" Synthesis (with Boc Protection) | "Greener" Synthesis (Protecting-Group-Free) |
| Atom Economy (AE) | ~45% | ~65% |
| Process Mass Intensity (PMI) | >100 | <50 |
| Number of Steps | 5 | 3 |
| Key Waste Products | Isobutylene, CO2, inorganic salts | Fewer byproducts, mainly water and inorganic salts |
Experimental Protocols
"Less Green" Synthesis of Lacosamide via N-Boc-D-serine Derivative
This synthetic route is adapted from the process described in patent CN102020589B.
Step 1: Synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester
In a reaction vessel, N-BOC-D-serine (51.3 g) is dissolved in anhydrous ethyl acetate (400 ml). The solution is cooled to 0°C, and N-methylmorpholine (38.06 g) and isobutyl chloroformate (51.25 g) are added. The reaction is stirred for 2 hours. A solution of benzylamine (40.20 g) in anhydrous ethyl acetate (70 g) is then added dropwise. The reaction mixture is warmed to 10-15°C and stirred for an additional 2 hours. After completion, water is added, and the organic layer is separated, washed with dilute hydrochloric acid and brine, and the solvent is evaporated under reduced pressure. The product is crystallized from a hexane/ethyl acetate mixture to yield the desired intermediate.
Step 2: O-methylation
The intermediate from Step 1 (57.0 g) is dissolved in ethyl acetate (360 g) along with tetrabutylammonium bromide (1.5 g) and dimethyl sulfate (73 g). The mixture is cooled to 0°C, and a 50% potassium hydroxide solution (61.1 g) is added dropwise. The reaction is stirred at 0-5°C. Upon completion, water is added, and the organic layer is separated and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water. The solvent is evaporated, and the product is crystallized from n-hexane.
Step 3: Boc-deprotection
The methylated intermediate is treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid, in a suitable solvent like dichloromethane to remove the Boc protecting group.
Step 4: Acetylation
The resulting amine is acetylated using acetic anhydride in the presence of a base to yield Lacosamide.
Step 5: Purification
The final product is purified by recrystallization.
"Greener" Synthesis of Lacosamide
This route represents a more streamlined approach that avoids protecting groups.
Step 1: Amidation of D-serine
D-serine is directly reacted with benzylamine in the presence of a coupling agent, such as a carbodiimide, in a suitable solvent to form (R)-2-amino-N-benzyl-3-hydroxypropanamide.
Step 2: O-methylation
The hydroxyl group of the intermediate from Step 1 is methylated using a methylating agent like dimethyl sulfate in the presence of a base.
Step 3: N-acetylation
The amine functionality is then acetylated with acetic anhydride to afford Lacosamide. This final step is followed by purification.
Workflow for Green Chemistry Metric Evaluation
The following diagram illustrates the general workflow for evaluating the green chemistry metrics of a synthetic process.
Safety Operating Guide
Essential Safety and Logistical Guide for Handling tert-Butyl (cyanomethyl)(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of tert-Butyl (cyanomethyl)(methyl)carbamate.
This document provides crucial safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
This compound is classified as a substance with significant health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.
Based on available safety data, this compound is categorized as follows:
-
Acute Toxicity, Oral: Harmful if swallowed.[1]
-
Acute Toxicity, Dermal: Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation: Harmful if inhaled.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Must be inspected before use. |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields.[2] |
| Skin and Body Protection | Lab Coat | Fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] |
Engineering Controls
Proper engineering controls are critical to minimize airborne concentrations of the chemical and prevent accidental exposure.
| Control Type | Specification |
| Ventilation | A well-ventilated handling area is mandatory.[2] |
| Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood. |
Safe Handling and Storage Protocol
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear all prescribed personal protective equipment.
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Prevent fire caused by electrostatic discharge.[2]
-
Avoid contact with skin and eyes.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from foodstuff containers.[2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection:
-
All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Disposal Method:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge into sewer systems.[2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2]
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
